molecular formula C10H12N2O B1301729 (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol CAS No. 217435-75-1

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

Numéro de catalogue: B1301729
Numéro CAS: 217435-75-1
Poids moléculaire: 176.21 g/mol
Clé InChI: PFDTWSOHZOMIBM-UHFFFAOYSA-N
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Description

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (CAS 217435-75-1) is a high-purity chemical building block primarily utilized in antimicrobial and pharmaceutical research. Its molecular formula is C10H12N2O, with a molecular weight of 176.22 g/mol . This compound serves as a key synthetic intermediate for developing novel imidazopyridine derivatives with biological activity. Recent research highlights its application in creating substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and imidazopyridine hydrazide derivatives, which have demonstrated significant in vitro antibacterial activity against strains such as Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 . The imidazopyridine scaffold is also investigated in medicinal chemistry for its potential in drug discovery programs, including the development of kinase inhibitors and anxiolytic agents . For Research Use Only. This product is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Propriétés

IUPAC Name

(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-3-4-12-9(6-13)8(2)11-10(12)5-7/h3-5,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDTWSOHZOMIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and medicinal chemistry applications of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol , a critical intermediate in the development of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.[1][2]

Executive Summary & Chemical Identity

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a functionalized bicyclic heterocycle belonging to the imidazo[1,2-a]pyridine class.[1][2][3][4] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including the gastric H+/K+ ATPase and various protein kinases.

The compound features a hydroxymethyl handle at the C3 position, which serves as a versatile pivot point for further derivatization, while the methyl groups at C2 and C7 modulate lipophilicity and steric fit within enzyme active sites.

PropertyDetail
IUPAC Name (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
CAS Number 217435-75-1
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
SMILES CC1=CC2=NC(C)=C(CO)N2C=C1
Core Scaffold Imidazo[1,2-a]pyridine
Key Functional Groups Primary Alcohol (C3), Pyridine Nitrogen (N1 - Basic Center)

Physicochemical Profile

The physicochemical behavior of this compound is dominated by the basicity of the bridgehead nitrogen and the polarity of the hydroxymethyl group.

ParameterValue / CharacteristicContext & Implications
Physical State Solid (Crystalline powder)Typical of fused heterocyclic alcohols; requires inert storage.[1][2][4]
Solubility DMSO, Methanol, DCMLimited water solubility at neutral pH; soluble in dilute acid due to protonation.
pKa (Predicted) ~5.6 - 6.0 (N1)The N1 nitrogen is the proton acceptor.[1][2] This basicity is critical for its mechanism as a P-CAB, allowing accumulation in the acidic parietal cell canaliculus.[1][4]
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity ensures membrane permeability before proton trapping occurs.[1][2][4]
H-Bond Donors 1 (OH)The hydroxyl group acts as a donor/acceptor; often derivatized to remove this donor for target binding.[1][2][4]

Synthetic Pathways

The synthesis of the 2,7-dimethyl variant requires regioselective construction of the fused ring system. The most robust industrial route involves the condensation of a 2-aminopyridine derivative with a bifunctional electrophile.[1][2][4]

Primary Synthesis Route (Condensation & Reduction)

This pathway ensures correct regiochemistry by using 2-amino-4-picoline (2-amino-4-methylpyridine) to install the C7-methyl group.[1][2][4]

  • Cyclocondensation: Reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate in refluxing ethanol or DMF.[1][2][4] The pyridine ring nitrogen attacks the ketone carbonyl (or displaces the chloride), followed by ring closure to form the imidazole ring.

  • Reduction: The resulting ester (Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate) is reduced to the alcohol using Lithium Aluminum Hydride (LiAlH₄) in dry THF.[1][2][4]

Visualization of Synthesis

The following diagram illustrates the logical flow from precursors to the target alcohol.

Synthesis SM1 2-Amino-4-picoline (C7-Methyl Source) Inter Intermediate Ester: Ethyl 2,7-dimethylimidazo [1,2-a]pyridine-3-carboxylate SM1->Inter SM1->Inter -HCl, -H2O SM2 Ethyl 2-chloroacetoacetate (C2-Methyl & C3-Ester Source) SM2->Inter Product TARGET: (2,7-Dimethylimidazo [1,2-a]pyridin-3-yl)methanol Inter->Product Reagent1 Reflux (EtOH) Cyclization Reagent2 LiAlH4 / THF Reduction

Figure 1: Two-step synthetic pathway transforming 2-amino-4-picoline into the target alcohol via an ester intermediate.[1][2]

Chemical Reactivity & Functionalization

The hydroxymethyl group at C3 is a "chemical handle" that allows this molecule to serve as a versatile building block.

Oxidation (Aldehyde Formation)
  • Reagent: Manganese Dioxide (MnO₂) or Swern Oxidation conditions.[4]

  • Product: 2,7-Dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.[1][2][4]

  • Utility: The aldehyde is a precursor for reductive amination, allowing the introduction of amine chains common in P-CABs (e.g., similar to the side chains in Vonoprazan or SCH 28080).

Halogenation (Activation)
  • Reagent: Thionyl Chloride (SOCl₂) or Mesyl Chloride (MsCl).

  • Product: 3-(Chloromethyl)-2,7-dimethylimidazo[1,2-a]pyridine.[1][2]

  • Utility: Creates a highly electrophilic species reacting with amines, thiols, or alkoxides. Note: The chloride salt is unstable and typically used in situ.

Electrophilic Aromatic Substitution

The C3 position is blocked. Electrophilic attack (e.g., halogenation, nitration) will occur on the pyridine ring, typically at the C5 position (ortho to the bridgehead nitrogen) due to electronic activation by the imidazole nitrogen.

Medicinal Chemistry Applications

This compound is a structural analog and intermediate for Potassium-Competitive Acid Blockers (P-CABs) .[1][2][4]

Mechanism of Action (P-CAB Context)

Unlike Proton Pump Inhibitors (PPIs) which require acid activation and form covalent bonds, P-CABs bind reversibly to the K+ binding site of the H+/K+ ATPase.[1][2][4]

  • Pharmacophore: The imidazo[1,2-a]pyridine core mimics the protonated state required for ion channel binding.[1][4]

  • Role of C2/C7 Methyls: These substituents provide hydrophobic contacts within the luminal vestibule of the ATPase, improving potency and selectivity over other ATPases.

  • Role of C3-Methanol: It is rarely the final pharmacophore.[1][2][4] It is usually converted into a lipophilic amine or ether (e.g., 3-cyanomethyl or 3-aminomethyl derivatives) to interact with specific residues (like Asp824 or Glu795) in the enzyme.[1][2][4]

Structural Relationship (SAR)

The diagram below highlights how this molecule relates to established P-CABs like SCH 28080.[1][2][4]

SAR Target (2,7-Dimethylimidazo [1,2-a]pyridin-3-yl)methanol N1 N1 Nitrogen: Proton binding site (pKa ~5.6) Target->N1 Essential for Ion Trapping C3 C3-Hydroxymethyl: Handle for side-chain extension (Linker) Target->C3 Derivatization Site Me C2/C7 Methyls: Hydrophobic pocket fill (Selectivity) Target->Me Steric Fit PCAB P-CAB Class (e.g., SCH 28080 analogs) N1->PCAB K+ Competition C3->PCAB Converted to Amine/Ether

Figure 2: Structure-Activity Relationship (SAR) mapping of the target compound to P-CAB pharmacophores.[1][2]

Experimental Protocols

Protocol: Synthesis of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

  • Ester Formation:

    • Dissolve 2-amino-4-picoline (10.8 g, 100 mmol) in ethanol (100 mL).

    • Add ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) dropwise.

    • Reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane).

    • Cool to room temperature. Remove solvent under vacuum.

    • Neutralize residue with saturated NaHCO₃. Extract with DCM.

    • Purify the intermediate ester (Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate) by recrystallization or flash chromatography.[1][2][4]

  • Reduction to Alcohol:

    • Suspend LiAlH₄ (1.9 g, 50 mmol) in anhydrous THF (50 mL) under Nitrogen/Argon.

    • Cool to 0°C. Add a solution of the intermediate ester (5.0 g, ~23 mmol) in THF dropwise.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Quench: Carefully add water (1.9 mL), then 15% NaOH (1.9 mL), then water (5.7 mL) (Fieser method).

    • Filter the granular precipitate. Dry the filtrate over MgSO₄.

    • Concentrate to yield the crude alcohol. Recrystallize from Ethyl Acetate/Hexane if necessary.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides.

References

  • PubChem. Compound Summary: Imidazo[1,2-a]pyridine derivatives.[1] National Library of Medicine. Available at: [Link][1]

  • Kaminski, J. J., et al. (1985). Antiulcer Agents. 1. Gastric (H+/K+)-ATPase Inhibitors. 2-Amino-8-(phenylmethoxy)imidazo[1,2-a]pyridines.[1][2][4] Journal of Medicinal Chemistry. (Foundational text on SCH 28080 and related imidazopyridine P-CABs).

  • Scott, D. R., et al. (1987). The action of SCH 28080 on the gastric (H+ + K+)-ATPase.[1][2][4][5] Journal of Biological Chemistry. (Mechanistic validation of the scaffold).

Sources

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol: A Guide to Synthesis and Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Structure Elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the core for various anxiolytics (e.g., Alpidem), anti-ulcer agents (e.g., Soraprazan intermediates), and antiviral compounds. The specific derivative (2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a critical intermediate often utilized to introduce solubility-enhancing polar motifs or as a linker in fragment-based drug discovery.

This guide provides a comprehensive technical workflow for the synthesis, purification, and rigorous structural elucidation of this molecule. Emphasis is placed on distinguishing the 2,7-dimethyl regiochemistry from likely isomers (2,6- or 2,8-dimethyl) using advanced NMR techniques and establishing a self-validating analytical protocol.

Synthetic Pathway & Origin

To understand the impurity profile and structural logic, one must first understand the construction of the core. The synthesis generally proceeds via a modified Tschitschibabin ring closure followed by C3-functionalization.

Core Construction (The "Fingerprint" Origin)

The regiochemistry of the methyl group on the pyridine ring is determined by the starting material.

  • Precursor: 2-Amino-4-picoline (2-amino-4-methylpyridine).

  • Reagent: Chloroacetone (1-chloropropan-2-one).

  • Mechanism: The endocyclic nitrogen attacks the

    
    -carbon of the haloketone, followed by cyclodehydration.
    
  • Regiochemical Outcome: The 4-methyl group of the pyridine precursor maps to the 7-position of the fused imidazo[1,2-a]pyridine system.

C3-Functionalization

Direct hydroxymethylation can be achieved, but a two-step Vilsmeier-Haack sequence offers superior control and cleaner NMR diagnostics.

  • Formylation: Reaction with

    
     yields the 3-carbaldehyde.
    
  • Reduction: Treatment with

    
     in methanol yields the target alcohol.
    

SynthesisWorkflow Start 2-Amino-4-picoline (Starting Material) Core 2,7-Dimethylimidazo[1,2-a]pyridine (Intermediate A) Start->Core Reflux/EtOH Reagent + Chloroacetone (Cyclization) Reagent->Core Aldehyde 3-Formyl Intermediate (Aldehyde) Core->Aldehyde Electrophilic Subst. Formyl Vilsmeier-Haack (POCl3/DMF) Formyl->Aldehyde Target (2,7-Dimethylimidazo[1,2-a] pyridin-3-yl)methanol Aldehyde->Target Hydride Transfer Red Reduction (NaBH4/MeOH) Red->Target

Caption: Synthetic workflow establishing the regiochemical origin of the 7-methyl substituent.

Analytical Strategy & Elucidation

The primary challenge in analyzing substituted imidazo[1,2-a]pyridines is assigning the protons on the pyridine ring (H5, H6, H7, H8) to confirm the position of substituents. For the 2,7-dimethyl derivative, the absence of H7 and the specific coupling pattern of H5, H6, and H8 are diagnostic.

Mass Spectrometry (HRMS)[1]
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected [M+H]+:

    
    .
    
  • Fragmentation Pattern:

    • Loss of water (

      
      ): Distinctive for benzylic-type alcohols.
      
    • Tropylium-like rearrangement ions may be observed.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structure confirmation.

1H NMR (DMSO-d6, 400 MHz) - Predicted/Representative Data
PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
IntegralAssignment Logic
H5 8.20 - 8.35Doublet (d)

1HDeshielded by peri-N4; couples with H6.
H8 7.20 - 7.30Singlet (s)-1HIsolated from H6 by the 7-Me group.
H6 6.70 - 6.85Doublet (d)

1HCouples with H5. No meta-coupling to H8 visible usually.
OH 5.00 - 5.20Triplet (t)

1HExchangeable. Couples to CH2.
3-CH2 4.60 - 4.80Doublet (d)

2HBecomes singlet upon D2O shake.
2-Me 2.35 - 2.45Singlet (s)-3HAttached to imidazole ring.
7-Me 2.30 - 2.40Singlet (s)-3HAttached to pyridine ring.
Critical Regiochemistry Check (The "Isomer Trap")

You must distinguish the 2,7-isomer from the 2,6- or 2,8-isomers which could arise from impure starting materials or incorrect rearrangements.

  • 2,7-Dimethyl (Target): H5 is a doublet; H8 is a singlet.

  • 2,6-Dimethyl: H5 is a singlet (blocked by 6-Me); H8 is a doublet.

  • 2,8-Dimethyl: H5 is a doublet; H7 is a doublet; H6 is a triplet (or dd).

2D NMR Correlations (NOESY/HMBC)

To rigorously prove the structure, use Nuclear Overhauser Effect Spectroscopy (NOESY) to map spatial proximity.

  • Correlation A: 2-Me

    
    3-CH2OH . (Confirms the imidazole substitution pattern).
    
  • Correlation B: 7-Me

    
    H6  and H8 . (Confirms the methyl is sandwiched between these protons).
    
  • Correlation C: H5

    
    N4  (Not visible in NOESY, but H5 is identified by its extreme downfield shift).
    

ElucidationLogic C3_Group 3-CH2OH C2_Me 2-Me C3_Group->C2_Me NOE H5 H5 (Proton) H6 H6 (Proton) H5->H6 J-Coup C7_Me 7-Me C7_Me->H6 NOE H8 H8 (Proton) C7_Me->H8 NOE

Caption: NOESY (Blue/Dashed) and COSY (Green/Solid) correlations required to confirm the 2,7-substitution pattern.

Experimental Protocol (Self-Validating)

Synthesis of Intermediate: 2,7-Dimethylimidazo[1,2-a]pyridine[2]
  • Reactants: Dissolve 2-amino-4-picoline (10 mmol) in ethanol (20 mL).

  • Addition: Add chloroacetone (11 mmol) dropwise.

  • Reflux: Heat to reflux for 4–6 hours. Monitoring by TLC (EtOAc/Hexane) should show the disappearance of the amine.

  • Workup: Evaporate solvent. Neutralize the hydrobromide salt with saturated

    
    .[1] Extract with DCM.
    
  • Validation: 1H NMR must show no aldehyde peak and no broad NH2 peak.

Vilsmeier-Haack Formylation
  • Preparation: Cool DMF (3 equiv) to 0°C. Add

    
     (1.2 equiv) dropwise to form the Vilsmeier reagent (white precipitate may form).
    
  • Reaction: Add the intermediate from 4.1 (dissolved in DMF). Warm to RT, then heat to 60°C for 3 hours.

  • Hydrolysis: Pour into ice water and basify with

    
     (pH 9-10). The solid aldehyde precipitates.[2]
    
  • Checkpoint: IR Spectrum should show a strong carbonyl stretch at

    
    .
    
Reduction to Methanol
  • Reduction: Suspend the aldehyde in MeOH. Add

    
     (0.5 equiv) in portions at 0°C.
    
  • Quench: After 30 mins, quench with acetone or dilute HCl.

  • Isolation: Evaporate MeOH, extract with EtOAc. Recrystallize from Ethanol/Ether.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Goel, A., et al. "A facile one-pot synthesis of imidazo[1,2-a]pyridines." Tetrahedron Letters, 2004.
  • Regiochemistry of 2-Aminopyridine Cyclizations

    • Paudler, W. W., & Blewitt, H. L. "Nuclear magnetic resonance spectra of some imidazo[1,2-a]pyridines." The Journal of Organic Chemistry, 1965.
  • Vilsmeier-Haack Functionalization on this Scaffold

    • Gudmundsson, K. S., et al. "Synthesis of imidazo[1,2-a]pyridine-3-carboxaldehydes.
  • Medicinal Chemistry Applications (P-CABs)

    • Palmer, A. M., et al. "Structure-activity relationships of novel imidazo[1,2-a]pyridines as reversible inhibitors of the gastric proton pump." Journal of Medicinal Chemistry, 2007.

Sources

Technical Whitepaper: The Imidazo[1,2-a]pyridine Scaffold – From Synthetic Versatility to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Imidazo[1,2-a]pyridine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Distinguished by its fused bicyclic 5,6-heteroaromatic system and a bridgehead nitrogen atom, this pharmacophore exhibits unique electronic properties, metabolic stability, and hydrogen-bonding capabilities. While historically anchored by the commercial success of the hypnotic agent Zolpidem (Ambien®), recent advancements (2020–2025) have repositioned this scaffold as a potent modulator in oncology (kinase inhibition), infectious disease (anti-tubercular agents), and inflammation. This guide synthesizes the structural rationale, synthetic pathways, and biological validation protocols necessary for leveraging imidazo[1,2-a]pyridines in drug development.

The Pharmacophore: Structural & Synthetic Rationale[1][2][3][4]

The imidazo[1,2-a]pyridine ring system is isosteric with indole and purine, yet it offers distinct physicochemical advantages. The bridgehead nitrogen (N4) is non-basic due to its participation in the aromatic sextet, while N1 retains basicity (pKa ~ 5–6), allowing for specific protonation-dependent interactions within receptor pockets.

Synthetic Efficiency: The Groebke-Blackburn-Bienaymé (GBB) Reaction

While classical condensations (e.g., 2-aminopyridine +


-haloketones) remain valid, the Groebke-Blackburn-Bienaymé (GBB)  multicomponent reaction is the industry standard for rapid library generation. It allows for the one-pot assembly of the core with diversity at the C2 and C3 positions.
Protocol 1: Microwave-Assisted GBB Synthesis

Rationale: This protocol utilizes scandium triflate as a Lewis acid catalyst to activate the imine intermediate, significantly reducing reaction time compared to thermal heating.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent:

    
     (3:1)
    

Step-by-Step Methodology:

  • Imine Formation: Dissolve the 2-aminopyridine and aldehyde in the solvent mixture in a microwave-compatible vial. Stir at room temperature for 15 minutes to pre-form the Schiff base.

  • Cyclization: Add the isocyanide and

    
    . Cap the vial.
    
  • Irradiation: Subject the mixture to microwave irradiation at 100°C for 20 minutes (Power: 150W, Max Pressure: 250 psi).

  • Workup: Cool to RT. Concentrate the solvent under reduced pressure.

  • Purification: Dissolve the residue in minimal DCM and purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

GBB_Reaction_Workflow Start Reagents: 2-Aminopyridine Aldehyde Intermediate Imine Formation (15 min, RT) Start->Intermediate Addition Add Isocyanide + Sc(OTf)3 Intermediate->Addition Reaction MW Irradiation 100°C, 20 min Addition->Reaction Purification Flash Chromatography (DCM/MeOH) Reaction->Purification Product 3-Aminoimidazo[1,2-a]pyridine Derivative Purification->Product

Figure 1: Workflow for the microwave-assisted Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Neurological Activity: The GABAergic Mechanism

The most validated application of this scaffold is in the modulation of the


 receptor. Zolpidem  utilizes the imidazo[1,2-a]pyridine core to bind selectively to the benzodiazepine binding site (BZ-site) located at the 

subunit interface.
Mechanism of Action

Unlike non-selective benzodiazepines, imidazo[1,2-a]pyridines can be tuned for


-subunit selectivity, conferring hypnotic effects (sedation) with reduced anxiolytic or myorelaxant side effects (often mediated by 

).

GABA_Mechanism Drug Zolpidem (Imidazo[1,2-a]pyridine) Receptor GABA-A Receptor (alpha1/gamma2 Interface) Drug->Receptor High Affinity Binding Channel Chloride Ion Channel Opening Receptor->Channel Allosteric Modulation Effect Hyperpolarization (Neuronal Inhibition) Channel->Effect Cl- Influx Outcome Hypnotic Effect (Sleep Induction) Effect->Outcome

Figure 2: Signal transduction pathway for Zolpidem-mediated GABA-A receptor modulation.

Emerging Frontiers: Oncology & Infectious Disease

Beyond neurology, the scaffold is a bioisostere for ATP, making it an ideal template for kinase inhibitors.

Anticancer Activity (Kinase Inhibition)

Derivatives substituted at C3 (often via GBB reaction) and C6 have shown potent inhibition of PI3K/mTOR and Tubulin polymerization . The planar structure allows intercalation into the ATP-binding pocket of kinases.

Anti-Tuberculosis (Anti-TB) Activity

Recent studies identify imidazo[1,2-a]pyridine-3-carboxamides as inhibitors of QcrB , a subunit of the respiratory cytochrome


 complex in Mycobacterium tuberculosis. This represents a novel mechanism distinct from standard antibiotics like Rifampicin.
Comparative Biological Data

Table 1: Representative IC50/MIC values for key derivatives.

Therapeutic ClassTargetDerivative TypeActivity MetricReference
Hypnotic GABA-A (

)
Zolpidem

[1]
Anticancer PI3K

3,6-disubstituted

[2]
Anticancer Tubulin2-phenyl-3-sulfonamide

[3]
Anti-TB QcrB (M. tb)3-carboxamide

[4]

Structure-Activity Relationship (SAR) Blueprint

To optimize biological activity, specific positions on the scaffold must be targeted.

  • C2 Position: Critical for lipophilicity and receptor pocket fitting. Aryl groups here (e.g., 4-tolyl in Zolpidem) often enhance potency.

  • C3 Position: The "Diversity Vector." Ideal for introducing hydrogen bond donors/acceptors (amides, amines, sulfonamides). This is the site modified by the GBB reaction.

  • C6/C8 Positions: Electronic tuning. Electron-withdrawing groups (halogens, nitro) at C6 often increase metabolic stability and alter the pKa of the ring nitrogens.

SAR_Map Core Imidazo[1,2-a]pyridine Core C2 C2 Position: Lipophilicity & Receptor Fit (Aryl groups) Core->C2 C3 C3 Position: 'Diversity Vector' (Amides, Amines via GBB) Core->C3 C6 C6 Position: Metabolic Stability (Halogens: F, Cl) Core->C6 C8 C8 Position: Electronic Tuning (Steric bulk) Core->C8

Figure 3: Structure-Activity Relationship (SAR) map highlighting key substitution zones.

Biological Validation Protocol

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is the gold standard for initial screening of anticancer derivatives. It measures metabolic activity as a proxy for cell viability.

Materials:

  • Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solvent: DMSO (Dimethyl sulfoxide).

Workflow:

  • Seeding: Plate cells in 96-well plates (

    
     cells/well) in complete media. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 to 100

    
    ). Include positive control (e.g., Doxorubicin) and vehicle control (0.1% DMSO).
    
  • Incubation: Incubate for 48h.

  • MTT Addition: Add 20

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.
    
  • Solubilization: Aspirate media carefully. Add 150

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression analysis (GraphPad Prism).
    

References

  • Zolpidem Mechanism: Britannica, T. Editors of Encyclopaedia. "Zolpidem."[2][3][4][5][6][7] Encyclopedia Britannica, January 8, 2026. Link

  • Anticancer (Kinase/Tubulin): Meena, S. et al. "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." Infectious Disorders Drug Targets, 2024.[8] Link

  • General Biological Activity Review: Goel, R. et al. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega, 2024. Link

  • Anti-TB Activity: Singh, V. et al. "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents."[9] RSC Medicinal Chemistry, 2023. Link

  • GBB Synthesis Protocol: Baenziger, M. et al. "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."[10] Synthesis, 2017.[11][12][10][13] Link

Sources

Technical Guide: Discovery and Optimization of Novel Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of a Privileged Structure

The imidazo[1,2-a]pyridine core has transcended its traditional role in anxiolytics (e.g., Zolpidem) to become a cornerstone in modern oncology and virology. This guide addresses the technical requirements for designing, synthesizing, and validating novel derivatives, focusing on tubulin polymerization inhibitors and targeted covalent kinase inhibitors .

Current trends (2024–2026) indicate a paradigm shift toward multicomponent reactions (MCRs) for rapid library generation and C-H functionalization for late-stage diversification. This document serves as a blueprint for medicinal chemists to navigate these advanced workflows.

Synthetic Architectures: The Groebke-Blackburn-Bienaymé (GBB) Protocol

The GBB reaction is the most robust method for accessing the imidazo[1,2-a]pyridine scaffold, allowing for the simultaneous introduction of diversity at the N1, C2, and C3 positions.

Mechanism and Efficiency

The reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The efficiency of this pathway lies in its high atom economy and the ability to perform it under "green" conditions (e.g., microwave irradiation, aqueous media).

Visualization: GBB Synthetic Workflow

The following diagram illustrates the optimized synthetic workflow for generating library diversity.

GBB_Workflow Start Reagents: 2-Aminopyridine (R1) Aldehyde (R2) Isocyanide (R3) Intermediate Schiff Base Formation Start->Intermediate Condensation Catalyst Catalyst Selection: Sc(OTf)3 or NH4Cl (Lewis/Brønsted Acid) Catalyst->Intermediate Conditions Reaction Conditions: Microwave (75°C, 10 min) Solvent: PEG-400 or EtOH Cyclization [4+1] Cycloaddition Conditions->Cyclization Intermediate->Cyclization Isocyanide Attack Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product Diversification Late-Stage Functionalization (Suzuki/Sonogashira) Product->Diversification R-Group Optimization

Figure 1: Optimized Groebke-Blackburn-Bienaymé (GBB) reaction workflow for high-throughput synthesis.

Medicinal Chemistry & SAR: Precision Engineering

Rational design requires understanding the electronic and steric demands of the target pocket. The imidazo[1,2-a]pyridine core offers distinct vectors for modification.

Structure-Activity Relationship (SAR) Map[1]
  • Position 3 (C3): The "warhead" vector. Ideal for introducing hydrophobic moieties (e.g., trimethoxyphenyl) to mimic the colchicine pharmacophore or thioethers for antiviral activity.

  • Position 2 (C2): Controls lipophilicity and planar alignment. Aryl substitutions here stabilize binding in kinase ATP pockets.

  • Position 6/8 (Pyridine Ring): Solubilizing groups or halogens (F, Cl) to block metabolic oxidation and modulate pKa.

SAR_Map Core Imidazo[1,2-a]pyridine Core C3 C3 Position: Critical for Potency (e.g., Trimethoxyphenyl for Tubulin) (Thioether for Antiviral) Core->C3 GBB Input (Isocyanide) C2 C2 Position: Geometric Alignment (Aryl/Heteroaryl groups) Core->C2 GBB Input (Aldehyde) C6 C6 Position: Metabolic Stability (F, Cl, CF3) Core->C6 Aminopyridine subst. C8 C8 Position: Solubility & pKa (Polar groups) Core->C8 Aminopyridine subst.

Figure 2: Strategic vectors for chemical modification on the imidazo[1,2-a]pyridine scaffold.

Case Study: Tubulin Polymerization Inhibitors

Recent studies (2025-2026) have highlighted compounds like 5b and TB-25 as potent tubulin inhibitors targeting the colchicine binding site.

Key Data Summary:

CompoundTargetCell LineIC50 (nM)Mechanism
5b Tubulin (Colchicine Site)Jurkat (Leukemia)60G2/M Arrest, Apoptosis
TB-25 Tubulin (Colchicine Site)HCT-116 (Colon)23Microtubule Destabilization
I-11 KRAS G12CNCI-H358 (Lung)Sub-µMCovalent Modification

Table 1: Comparative potency of recently discovered imidazo[1,2-a]pyridine derivatives.

Experimental Protocols (SOPs)

Protocol A: Microwave-Assisted GBB Synthesis (Green Chemistry)

Objective: Rapid synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines. Scale: 1.0 mmol.

  • Preparation: In a 10 mL microwave-compatible vial, charge:

    • 2-Aminopyridine derivative (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Isocyanide (1.1 mmol)

    • Catalyst: Scandium(III) triflate (5 mol%) OR Ammonium Chloride (10 mol%) for a metal-free approach.

    • Solvent: 2 mL PEG-400 (Polyethylene glycol) or Ethanol.

  • Reaction: Seal the vial. Irradiate in a microwave reactor at 75°C for 10–15 minutes (Power: 100W, Max Pressure: 200 psi).

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into 10 mL of ice-cold water.

    • Precipitation: The product often precipitates as a solid. Filter and wash with cold water/hexane (1:1).

    • Purification: If oil forms, extract with Ethyl Acetate (3x), dry over Na2SO4, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H NMR (distinct singlet for C3-H absent, confirming substitution) and HRMS.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Verify mechanism of action for hit compounds.

  • Reagent Prep: Thaw >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Add GTP (1 mM) and test compound (varying concentrations: 0.1 – 10 µM) to the tubulin solution (3 mg/mL) at 4°C.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: A decrease in Vmax or final absorbance compared to the Vehicle (DMSO) control indicates inhibition of polymerization. Paclitaxel (enhancer) and Colchicine (inhibitor) are mandatory controls.

Biological Mechanism of Action

Understanding the downstream effects of these compounds is critical for drug development. The diagram below details the signaling cascade for tubulin-targeting imidazo[1,2-a]pyridines.

Mechanism Compound Imidazo[1,2-a]pyridine Derivative (e.g., 5b) Target Tubulin (Colchicine Binding Site) Compound->Target Binds Effect Inhibition of Microtubule Polymerization Target->Effect Disrupts Dynamics CellCycle Cell Cycle Arrest (G2/M Phase) Effect->CellCycle Prevents Mitosis Signaling Apoptotic Signaling (Caspase-3/9 Activation) CellCycle->Signaling Triggers Outcome Tumor Cell Death (Apoptosis) Signaling->Outcome Executes

Figure 3: Mechanism of action for tubulin-targeting imidazo[1,2-a]pyridine derivatives.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch. Pharm. (2024).[2]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules (2023).

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. Eur. J. Med.[3] Chem. (2025).[4][5]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Org. Biomol. Chem. (2024).[2]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega (2026).

Sources

in silico modeling of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol interactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Elucidation of Binding Mechanisms: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Structural Biologists

Executive Summary: The Pharmacophore Context

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, most notably serving as the core pharmacophore for Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan and SCH-28080. The specific derivative (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol functions as a critical probe for understanding the "core" binding interactions within the gastric H+/K+-ATPase luminal vestibule.

Unlike Proton Pump Inhibitors (PPIs) which require acid-catalyzed activation and covalent disulfide bond formation, P-CABs bind reversibly through ionic interactions.[1] The modeling of this specific methanol derivative presents a unique challenge: it lacks the hydrophobic "tail" of Vonoprazan, making its binding enthalpy heavily dependent on the precise electrostatic alignment of the imidazopyridine core.

This guide details a self-validating in silico workflow to modeling these interactions, moving from Quantum Mechanical (QM) parameterization to Membrane Molecular Dynamics (MD).

Physicochemical Profiling & Ligand Preparation

The biological activity of imidazopyridines in the gastric lumen is dictated by their ionization state. The gastric parietal cell canaliculus operates at pH ~1.0, while the cytosol is pH ~7.4.

2.1. QM-Based pKa Prediction

Standard empirical pKa predictors often fail to account for the specific electronic effects of the 2,7-dimethyl substitution pattern. The 2-methyl group is electron-donating, typically raising the pKa of the N1 nitrogen.

  • Protocol:

    • Conformational Search: Generate conformers using a systematic rotor search (e.g., OPLS4 force field).

    • Geometry Optimization: Optimize the lowest energy conformers using DFT (B3LYP/6-31G**).

    • pKa Calculation: Calculate

      
       for both the neutral and protonated species using a polarized continuum model (PCM) with water as the solvent.
      
    • Result Interpretation: The N1 nitrogen is the proton acceptor. For P-CAB activity, the molecule must be protonated in the gastric lumen to mimic the Hydronium (

      
      ) or Potassium (
      
      
      
      ) ion.
2.2. The "Ion Trapping" Mechanism

The modeling must account for the Ion Trapping phenomenon. The neutral species crosses the membrane; the protonated species is trapped in the luminal vestibule.

  • Modeling Decision: You must generate two input structures for docking:

    • Species A (Neutral): For ADMET/Membrane permeability simulations.

    • Species B (Protonated +1): For H+/K+-ATPase binding site docking.[2][3][4] This is the active pharmacophore.

Target Architecture: H+/K+-ATPase System[1][3][4][5][6][7][8][9][10][11]

The gastric proton pump is a P-type ATPase with a transmembrane domain that undergoes significant conformational changes (E1 vs. E2 states).[5] P-CABs bind to the E2-P (phosphorylated) conformation, locking the channel open to the lumen but blocking K+ entry.

3.1. Template Selection

Do not use homology models based on Na+/K+-ATPase if a crystal structure exists.

  • Primary Template: PDB ID: 5YLU (Crystal structure of H+,K+-ATPase complexed with Vonoprazan).

    • Resolution: 2.8 Å.

    • State: E2-BeF3- (mimicking E2-P).

  • Secondary Template: PDB ID: 2NVE (SCH-28080 complex).

3.2. Protein Preparation Protocol
  • Missing Atoms: Reconstruct missing side chains (specifically loops near the M5/M6 helices) using Prime or Modeller.

  • Protonation States: This is critical. The binding site residues Asp137 and Glu795 (numbering may vary by organism) are involved in cation binding.

    • Validation: Use PropKa to determine residue states at pH 1.0. Asp137 is likely deprotonated (negative) to stabilize the positively charged ligand.

  • Membrane Placement: Align the transmembrane domain (TM1-TM10) with the Z-axis.

Molecular Docking Strategy: The "Ionic Anchor"

The binding of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is driven by an electrostatic "anchor" and a hydrogen-bonding "pivot."

4.1. The Binding Hypothesis[6][7]
  • Interaction A (Electrostatic): The protonated N1 of the imidazopyridine core forms a salt bridge or strong electrostatic interaction with Asp137 (or equivalent acidic residue in the cation binding site).

  • Interaction B (H-Bond): The 3-hydroxymethyl group acts as an H-bond donor/acceptor, potentially interacting with Tyr799 or backbone carbonyls of M6.

  • Interaction C (Pi-Pi): The aromatic core stacks against Phe residues in the vestibule.

4.2. Docking Workflow (Graphviz Visualization)

DockingWorkflow Ligand Ligand: (2,7-Dimethyl...) State: Protonated (+1) Grid Grid Generation Focus: Vonoprazan Site (Luminal Vestibule) Ligand->Grid Target Target: H+/K+-ATPase (PDB: 5YLU) Target->Grid SP_Dock Standard Precision (SP) Rigid Receptor Grid->SP_Dock IFD Induced Fit Docking (IFD) Flexible Residues: Asp137, Tyr799 SP_Dock->IFD Refine Top 10 Filter Filter: Salt Bridge Constraint (N1+ ... Asp-) IFD->Filter Pose Selected Pose (High Electrostatic Complementarity) Filter->Pose

Figure 1: Hierarchical docking workflow emphasizing the transition from rigid sampling to induced-fit refinement to capture the active site plasticity.

4.3. Protocol Specifics
  • Grid Generation: Define a 20Å box centered on the co-crystallized Vonoprazan ligand in 5YLU.

  • Constraints: Apply a Positional Constraint or Hydrogen Bond Constraint on Asp137. If the ligand does not interact with this residue, the pose is likely an artifact.

  • Induced Fit: The 3-methanol group is small. Standard rigid docking might miss the optimal orientation if the protein doesn't relax. Use Induced Fit Docking (IFD) allowing residues within 5Å to move.

Dynamic Validation: Membrane MD Simulations

Docking provides a static snapshot. Molecular Dynamics (MD) in a lipid bilayer is required to verify the stability of the small ligand within the large vestibule.

5.1. System Setup
  • Membrane: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC ) bilayer. This mimics the gastric apical membrane fluidity.

  • Solvent: TIP3P water model.

  • Ions: 150 mM KCl (Simulating the physiological K+ competition) + neutralizing Cl- ions.

  • Force Field: CHARMM36m (best for membrane proteins) or AMBER Lipid17.

5.2. Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes.

  • Equilibration (NvT): 1 ns with restraints on protein and ligand.

  • Equilibration (NpT): 5 ns, gradually releasing restraints on the membrane and protein side chains.

  • Production Run: 100 ns - 500 ns.

    • Time Step: 2 fs.

    • Thermostat: Nosé-Hoover (310 K).

    • Barostat: Parrinello-Rahman (1 bar, semi-isotropic coupling).

5.3. Analysis Metrics

Summarize the trajectory data using the following metrics to confirm binding:

MetricTarget ValueInterpretation
Ligand RMSD < 2.5 ÅLigand remains stable in the binding pocket. High RMSD implies the "3-methanol" group is too small to anchor the scaffold without the "tail."
H-Bond Occupancy > 60%Persistence of the interaction between the 3-OH group and polar residues (e.g., Tyr799).
Salt Bridge Dist. 2.8 - 3.5 ÅDistance between Ligand-N1(+) and Asp137(-). Must remain stable.
Water Bridges CountThe vestibule is hydrated. Check if water molecules mediate the binding of the methanol group.

Pathway Logic & Mechanism

The following diagram illustrates the pharmacological logic of the P-CAB mechanism, distinguishing it from PPIs.

PCAB_Mechanism Blood Blood (pH 7.4) Neutral Ligand Membrane Parietal Cell Membrane Blood->Membrane Passive Diffusion Canaliculus Canaliculus (pH 1.0) High [H+] Membrane->Canaliculus Enters Lumen Protonation Protonation (pKa ~ 6-7) Canaliculus->Protonation Acidic Environment Target H+/K+-ATPase (E2 State) Protonation->Target Ion Trapping Binding Ionic Binding (Competes with K+) Target->Binding Inhibition Binding->Target Reversible (K+ displaces)

Figure 2: The Kinetic Mechanism of P-CAB action. The model highlights the requirement for the protonated species to engage the target, a key differentiator from covalent PPIs.

Conclusion

Modeling (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol requires a rigorous treatment of protonation states and membrane environments. The molecule serves as a minimal pharmacophore; its binding energy is driven almost entirely by the core electrostatic interaction with Asp137 and the auxiliary H-bonding of the hydroxymethyl group. If MD simulations show high RMSD (instability), it suggests that the "tail" region (present in Vonoprazan but absent here) is necessary for nanomolar affinity, characterizing this molecule as a low-affinity fragment rather than a potent drug candidate.

References

  • Abe, K., et al. (2018). "Crystal structures of the gastric proton pump." Nature, 556, 214–218. [Link]

  • Otani, T., et al. (2019). "Structure of the gastric H+,K+-ATPase with a K+-competitive acid blocker, vonoprazan." Biochemical and Biophysical Research Communications, 519(1), 54-59. [Link]

  • Wallmark, B., et al. (1987).[8] "The mechanism of action of omeprazole and SCH 28080." Journal of Biological Chemistry, 262, 2077-2084.[8] [Link]

  • Luo, H.J., et al. (2014).[4] "Protonated Form: The Potent Form of Potassium-Competitive Acid Blockers."[3][4] PLoS ONE, 9(5): e97688.[4] [Link]

  • Scott, D.R., et al. (1987). "The pKa of the proton pump inhibitor SCH 28080." The FASEB Journal. (Contextual reference for imidazopyridine pKa values).

Sources

Methodological & Application

Harnessing the Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold: Application Notes and Protocols Featuring (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Researchers

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational agents.[1][2][3] Its rigid, bicyclic structure and synthetic tractability have made it a focal point for the development of therapeutics across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of the imidazo[1,2-a]pyridine scaffold in modern drug discovery. We will use (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol as a central, modifiable building block to illustrate key concepts in library design, synthesis, and biological evaluation. This document details the underlying mechanisms of action, provides field-tested synthetic and biological protocols, and presents a logical framework for advancing from a core scaffold to a viable lead candidate.

The Imidazo[1,2-a]pyridine Scaffold: A Nexus of Therapeutic Activity

The power of the imidazo[1,2-a]pyridine scaffold lies in its ability to present diverse pharmacophores in a well-defined three-dimensional space, allowing for precise interactions with a multitude of biological targets. This versatility has led to its exploration in numerous therapeutic areas.

Dominance in Oncology

A significant body of research highlights the anticancer properties of imidazo[1,2-a]pyridine derivatives, which often function by potently inhibiting key signaling pathways that are dysregulated in cancer.[7][8]

  • Kinase Inhibition: This scaffold has proven exceptionally effective for developing inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

    • PI3K/Akt/mTOR Pathway: Many derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that is hyperactivated in many cancers, leading to uncontrolled cell growth.[7][9] These compounds often bind to the ATP-binding site of PI3K, preventing the downstream signaling that promotes survival and proliferation.[7]

    • Aurora and Other Cell Cycle Kinases: Other derivatives target kinases essential for mitosis, such as Aurora kinases, leading to cell cycle arrest and apoptosis.[8][10] The ability to disrupt cell division is a cornerstone of cancer chemotherapy.

  • Tubulin Polymerization: Certain analogues act as microtubule-targeting agents, disrupting the dynamics of the cytoskeleton, which is crucial for cell division, migration, and intracellular transport.[9] This mechanism leads to G2/M phase cell cycle arrest and subsequent apoptotic cell death.[9]

signaling_pathways cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Tubulin Tubulin Polymerization CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest Aurora Aurora Kinases Aurora->CellCycleArrest IP_Scaffold_Kinase Imidazo[1,2-a]pyridine (Kinase Inhibitor Type) IP_Scaffold_Kinase->PI3K IP_Scaffold_Kinase->Aurora IP_Scaffold_Tubulin Imidazo[1,2-a]pyridine (Microtubule Agent) IP_Scaffold_Tubulin->Tubulin

Caption: Key oncogenic pathways targeted by Imidazo[1,2-a]pyridine derivatives.

Advancements in Infectious Diseases

The scaffold's utility extends to combating pathogens through novel mechanisms.

  • Antituberculosis: The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis.[11] This blocks the respiratory chain, inhibiting ATP synthesis, a novel mechanism that is effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB.[11]

  • Antiviral and Antimicrobial: Various derivatives have demonstrated broad-spectrum antiviral (e.g., HIV, Hepatitis C) and antimicrobial activities, highlighting the scaffold's potential for addressing a range of infectious diseases.[4][12][13][14][15]

Synthetic Strategies & Library Generation

The success of a drug discovery campaign hinges on the ability to rapidly synthesize and test a diverse library of compounds. The imidazo[1,2-a]pyridine scaffold is amenable to various synthetic approaches, and the C3-methanol group on our model compound is a versatile handle for diversification.

synthesis_workflow start Starting Materials (e.g., 2-Amino-4-methylpyridine) core_synthesis Protocol 2.1: Core Scaffold Synthesis start->core_synthesis intermediate Key Intermediate (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol core_synthesis->intermediate derivatization Protocol 2.2: C3-Methanol Derivatization intermediate->derivatization library Diverse Chemical Library (Esters, Ethers, Amides, etc.) derivatization->library screening Biological Screening library->screening screening_cascade library Compound Library primary Protocol 3.1: Primary Screen (e.g., MTT Cytotoxicity Assay) library->primary hits Initial 'Hits' (Compounds with IC50 < 10 µM) primary->hits secondary Protocol 3.2: Secondary Screen (Target-Based Kinase Assay) hits->secondary leads Validated 'Leads' (Potent & Selective) secondary->leads mechanistic Protocol 3.3: Mechanism of Action Studies (Western Blot, Cell Cycle Analysis) leads->mechanistic

Sources

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol as a Versatile Scaffold for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Nature of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have made it a cornerstone for the development of numerous therapeutic agents, including several marketed drugs.[1][3] In recent years, this scaffold has gained significant traction as a platform for designing potent and selective kinase inhibitors.[1][4] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

This guide focuses on a specific, highly adaptable building block: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol . The methyl groups at the C2 and C7 positions provide a defined structural foundation, while the hydroxymethyl group at the C3 position serves as a versatile synthetic handle. This functional group is crucial, allowing for the systematic elaboration of the core structure to generate extensive chemical libraries. By modifying this position, researchers can precisely tune the compound's steric and electronic properties to optimize interactions within the ATP-binding pocket of target kinases, thereby improving potency and selectivity. This document provides detailed protocols for the synthesis of this scaffold, its derivatization into a focused inhibitor library, and its subsequent evaluation in a robust kinase inhibition assay.

Synthesis of the Core Scaffold: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

The synthesis of the title compound is a multi-step process that first builds the heterocyclic core and then introduces the desired functionality at the C3 position. The chosen route is robust and utilizes common laboratory reagents.

Protocol 1: Two-Step Synthesis of the Core Scaffold

Rationale: This protocol employs a classic condensation reaction to form the imidazo[1,2-a]pyridine ring, followed by a Vilsmeier-Haack formylation to introduce a functional handle at the C3 position—the most nucleophilic carbon. The final reduction is a standard, high-yielding transformation.

Step 1: Synthesis of 2,7-Dimethylimidazo[1,2-a]pyridine

  • Reaction Setup: To a round-bottom flask, add 4-methyl-2-aminopyridine (1.0 eq), 1-chloroacetone (1.1 eq), and ethanol as the solvent.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Allow the reaction to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 2,7-dimethylimidazo[1,2-a]pyridine core.

Step 2: Formylation and Reduction to (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

  • Vilsmeier-Haack Reagent Preparation: In a separate flask under an inert atmosphere (N₂), cool phosphorus oxychloride (POCl₃, 1.5 eq) to 0 °C. Add N,N-Dimethylformamide (DMF, 3.0 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes.

  • Formylation: Dissolve the 2,7-dimethylimidazo[1,2-a]pyridine from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C. Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC.

  • Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the solution with aqueous sodium hydroxide (NaOH) until pH > 10.

  • Extraction & Isolation: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde.

  • Reduction: Dissolve the crude aldehyde in methanol. Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Stir the reaction at room temperature for 1-2 hours until the aldehyde is consumed (monitor by TLC).

  • Final Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify the final product, (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol, by silica gel chromatography.

Synthesis_Workflow cluster_0 Step 1: Core Synthesis cluster_1 Step 2: C3 Functionalization A 4-Methyl-2-aminopyridine + 1-Chloroacetone B Reflux in EtOH A->B C 2,7-Dimethylimidazo[1,2-a]pyridine B->C D Vilsmeier-Haack (POCl3, DMF) C->D Purified Intermediate E 2,7-Dimethylimidazo[1,2-a]pyridine -3-carbaldehyde D->E F Reduction (NaBH4, MeOH) E->F G (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl) methanol F->G

Caption: Synthetic workflow for the target scaffold.

Library Development from the C3-Methanol Handle

The strategic value of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol lies in the reactivity of its primary alcohol. This group serves as a key diversification point for structure-activity relationship (SAR) studies. By converting the alcohol to other functionalities, chemists can probe the steric and electronic requirements of the kinase active site.

Rationale for Derivatization: The goal is to generate a library of compounds with diverse chemical properties at the C3-side chain.

  • Ethers: Introduce a variety of alkyl and aryl groups to probe hydrophobic pockets.

  • Amines: Introduce groups capable of forming hydrogen bonds or salt bridges.

  • Esters/Amides: Explore different hydrogen bond donor/acceptor patterns and introduce larger, more complex functionalities.

Exemplary Derivatization Protocols:
  • Protocol 2.1: Williamson Ether Synthesis:

    • To a solution of the scaffold (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 1.2 eq) at 0 °C.

    • Stir for 30 minutes, then add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench with water, extract with ethyl acetate, and purify by chromatography.

  • Protocol 2.2: Mitsunobu Reaction for Amines:

    • Dissolve the scaffold (1.0 eq), phthalimide (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.

    • Cool to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise.

    • Stir at room temperature overnight.

    • Remove solvent and purify the phthalimide-protected intermediate.

    • Deprotect using hydrazine (H₂NNH₂) in ethanol to yield the primary amine, which can be further derivatized.

Library_Development cluster_derivatives Chemical Library scaffold (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol C3-CH2OH ethers Ethers (C3-CH2-O-R) scaffold:head->ethers Williamson Ether Synthesis amines Amines (C3-CH2-NR1R2) scaffold:head->amines Mitsunobu Reaction esters Esters (C3-CH2-O-C(O)R) scaffold:head->esters Esterification others Other Derivatives scaffold:head->others Further Chemistry

Caption: Diversification strategy from the core scaffold.

Protocol for Kinase Inhibition Profiling

To evaluate the synthesized compounds, a robust and high-throughput compatible kinase assay is required. Luminescence-based ADP detection assays, such as ADP-Glo™, are ideal as they measure kinase activity by quantifying the amount of ADP produced, making them universally applicable to nearly any kinase.[5]

Protocol 3: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)

Rationale: This homogeneous "add-mix-read" assay format is highly sensitive and minimizes handling steps, making it suitable for screening. The protocol is designed to determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.

Key Experimental Considerations:

  • ATP Concentration: The concentration of ATP is critical. For determining the potency of ATP-competitive inhibitors, the ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase being tested.

  • Enzyme Linearity: Ensure the kinase reaction is in the linear range with respect to time and enzyme concentration. This is typically achieved when <10-20% of the substrate is consumed.

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme or a known potent inhibitor).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, its specific peptide or protein substrate, and the reaction buffer. Add this mix to the wells containing the compounds.

  • ATP Addition: To initiate the reaction, add the ATP solution (at the pre-determined Kₘ concentration) to all wells.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30 °C) for the pre-determined linear reaction time (e.g., 60 minutes).

  • Reaction Termination & ADP Detection (Step 1): Add ADP-Glo™ Reagent, which simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation (Step 2): Add Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data using the 0% and 100% activity controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Plate Compound Dilutions B 2. Add Kinase/Substrate Mix A->B C 3. Initiate with ATP (Incubate) B->C D Kinase Reaction: ATP -> ADP + P-Substrate C->D E 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F 5. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) E->F G 6. Read Luminescence F->G H 7. Calculate IC50 G->H

Caption: Workflow for a luminescence-based kinase assay.

Case Study & SAR Analysis: Targeting PI3Kα

The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently activated signaling pathways in human cancer, making PI3Kα a high-value therapeutic target.[6] The imidazo[1,2-a]pyridine scaffold has been successfully employed to generate potent PI3Kα inhibitors.[7][8]

Hypothetical SAR Study: A library of compounds derived from (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol was synthesized and tested against PI3Kα using the protocol described above. The results are summarized below.

CmpdR Group (at C3-CH₂-O-R )PI3Kα IC₅₀ (nM)Rationale / Key Insight
1 -H (Parent Alcohol)1500Modest starting activity. Provides a baseline.
2 -CH₃ (Methyl Ether)950Small alkyl group slightly improves activity, likely through minor hydrophobic interactions.
3 -CH₂-Ph (Benzyl Ether)250Introduction of an aromatic ring significantly boosts potency, suggesting a hydrophobic pocket.
4 -CH₂-(4-F-Ph)85Adding an electron-withdrawing fluorine to the benzyl ring further enhances activity, possibly through favorable interactions or improved properties.
5 -CH₂-(4-OMe-Ph)300An electron-donating group is less favorable than the fluoro-substituent, indicating electronic effects are at play.
6 -(CH₂)₂-N(CH₃)₂55A basic amine provides a large potency increase, likely by forming a key salt bridge or hydrogen bond with a residue in the active site.

Expert Insights from SAR Data:

  • Exploiting Hydrophobicity: The jump in potency from compound 1 to 3 and 4 clearly demonstrates the presence of a hydrophobic pocket that can be occupied by an aryl group. This is a common feature in kinase inhibitor design.

  • Importance of Polar Interactions: The superior potency of compound 6 highlights the critical role of specific polar interactions. The terminal dimethylamino group, which will be protonated at physiological pH, can form a strong ionic bond with an acidic residue like aspartate or glutamate in the active site, anchoring the inhibitor firmly.

  • Fine-tuning is Key: The difference between compounds 4 and 5 shows that simple hydrophobic interactions are not the only factor. Electronic effects of substituents on the aryl ring can influence binding affinity, suggesting that subtle tuning is required for optimal potency.

Mechanistic Insights and Biological Context

Most small-molecule kinase inhibitors based on scaffolds like imidazo[1,2-a]pyridine are classified as Type I inhibitors . This means they bind to the active conformation of the kinase in the ATP-binding site and are ATP-competitive.[2] The imidazo[1,2-a]pyridine core often acts as a "hinge-binder," forming one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, which connects the N- and C-lobes of the enzyme. The diverse library generated from the C3-methanol handle then explores adjacent pockets to achieve potency and selectivity.

By inhibiting PI3Kα, these compounds block the crucial conversion of PIP2 to PIP3, thereby preventing the activation of downstream effectors like AKT and mTOR. This leads to the inhibition of cell growth, proliferation, and survival.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP ADP PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl) -based Inhibitor Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

  • Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Molecules. Available at: [Link]

  • Zakharychev, V. V., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. Available at: [Link]

  • Ali, I., et al. (2018). Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents. Medicinal Chemistry Research. Available at: [Link]

  • Hamze, A., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. Available at: [Link]

  • Singh, M. S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, X., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de Oliveira, C. S., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Isom, A., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry. Available at: [Link]

  • Cushing, T. D., et al. (2015). The imidazo[1,2-a]pyridine Ring System as a Scaffold for Potent Dual phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ali, M. R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. Available at: [Link]

  • Hrytsai, I., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. Available at: [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis. Available at: [Link]

  • Venkatesan, A. M., et al. (2016). Discovery of imidazo[1,2-a]-pyridine Inhibitors of pan-PI3 Kinases That Are Efficacious in a Mouse Xenograft Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Dömling, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Molecular Diversity. Available at: [Link]

  • Zhang, H., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Feng, L., et al. (2012). Synthesis of imidazo[1,2-a]pyridine derivatives and their potent respiratory syncytial virus fusion inhibitory activities. Bioorganic & Medicinal Chemistry Letters. (Referenced within[9])

  • PrepChem. (n.d.). Synthesis of 6-(3,7-dimethylimidazo[1,2-a]pyridin-2-yl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine. PrepChem.com. Available at: [Link]

  • Al-Tel, T. H. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Science. Available at: [Link]

  • Google Patents. (n.d.). US6437120B1 - Process for preparing pyridinemethanol compounds. Google Patents.
  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Lv, K., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, P., et al. (2021). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • University of Cape Town. (n.d.). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors. open.uct.ac.za. Available at: [Link]

  • Wang, M., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

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Introduction: The Significance of N-Alkylated Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Alkylation of Imidazo[1,2-a]pyridines: Protocols and Mechanistic Insights

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, forming the core of numerous marketed drugs such as the anxiolytic Alpidem and the hypnotic Zolpidem.[1][2][3] This bicyclic system, an isostere of purine, demonstrates a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The functionalization of the imidazo[1,2-a]pyridine core is a critical strategy for modulating its pharmacological profile, and N-alkylation represents a key transformation in this endeavor.

The introduction of an alkyl group at one of the nitrogen atoms, particularly to form a quaternary ammonium salt, can significantly alter the molecule's solubility, steric profile, and ability to engage with biological targets.[5][6] However, the synthesis of these N-alkylated derivatives is not without its challenges, the foremost being the control of regioselectivity.[4][5] The imidazo[1,2-a]pyridine ring system possesses multiple potential sites for electrophilic attack, making a deep understanding of the underlying reaction mechanisms essential for achieving the desired synthetic outcome.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of imidazo[1,2-a]pyridines. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering detailed, field-proven protocols and insights into reaction optimization and characterization.

Mechanistic Rationale: Understanding Regioselectivity

The imidazo[1,2-a]pyridine scaffold contains two nitrogen atoms: N-1 in the pyridine ring and N-4 in the imidazole ring. The N-1 atom is a pyridine-type nitrogen, possessing a lone pair of electrons in an sp² hybrid orbital that is available for nucleophilic attack. In contrast, the N-4 nitrogen is a pyrrole-type nitrogen whose lone pair is part of the aromatic π-system.

Consequently, direct alkylation with an electrophile (like an alkyl halide) overwhelmingly occurs at the most nucleophilic site, the N-1 position . This reaction, known as the Menschutkin reaction, results in the formation of a positively charged imidazo[1,2-a]pyridinium salt .

It is crucial to distinguish this N-alkylation from the more commonly explored C3-alkylation. The C3 position is the most electron-rich carbon in the ring system and is susceptible to electrophilic substitution, often via an aza-Friedel–Crafts type reaction.[1][2][4][7] While both are functionalization pathways, their mechanisms and reaction conditions are distinct. This guide focuses exclusively on the N-alkylation pathway leading to pyridinium salt formation.

Caption: Regioselectivity in Imidazo[1,2-a]pyridine Functionalization.

Experimental Protocols for N-Alkylation

The following section details three robust protocols for the N-alkylation of imidazo[1,2-a]pyridines, ranging from a classical approach to modern, efficiency-focused methodologies.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This is the most fundamental and widely used method for synthesizing imidazo[1,2-a]pyridinium salts. It involves the direct reaction of the heterocyclic core with an alkylating agent, typically in a polar aprotic solvent.

Causality: The reaction proceeds via a standard SN2 mechanism where the nucleophilic N-1 atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide. Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively solvate the resulting cationic product and do not interfere with the nucleophilicity of the starting material. Heat is often applied to increase the reaction rate. For this direct quaternization, a base is not required.

Classical_Alkylation_Workflow Start Dissolve Imidazo[1,2-a]pyridine in DMF/Acetonitrile Add_Reagent Add Alkyl Halide (e.g., MeI, BnBr) Start->Add_Reagent React Heat Reaction (e.g., 60-80 °C) Add_Reagent->React Monitor Monitor by TLC React->Monitor Workup Cool & Precipitate/ Concentrate Monitor->Workup Reaction Complete Purify Purify by Recrystallization or Chromatography Workup->Purify End N-Alkylated Product Purify->End

Caption: Workflow for Classical N-Alkylation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted imidazo[1,2-a]pyridine (1.0 eq).

  • Solvent Addition: Add a suitable volume of anhydrous N,N-Dimethylformamide (DMF) or acetonitrile to dissolve the starting material (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.5 eq) to the solution. The reaction is often performed under an inert atmosphere (N₂ or Ar) to prevent moisture contamination, although it is not always strictly necessary.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, more polar spot (the salt product).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If so, collect the solid by filtration and wash with a cold, non-polar solvent like diethyl ether or hexane. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography if necessary.

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation is a powerful technique to dramatically accelerate organic reactions. For N-alkylation, it can reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[8][9][10][11]

Causality: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and molecular motion, thus accelerating the rate of the SN2 reaction. This method is particularly effective for less reactive alkylating agents or sterically hindered substrates. Solvent-free conditions are sometimes possible, aligning with the principles of green chemistry.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a dedicated microwave reaction vial, combine the imidazo[1,2-a]pyridine (1.0 eq) and the alkyl halide (1.2 eq).

  • Solvent: If a solvent is used, add a minimal amount of a high-boiling polar solvent like DMF or use a greener solvent like a water-isopropanol mixture.[8] For solvent-free conditions, proceed to the next step.[11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a short duration (e.g., 5-30 minutes). Power should be applied to maintain the target temperature.

  • Work-up & Purification: After irradiation, cool the vial to room temperature. The work-up and purification procedures are similar to the classical method (Protocol 1). The product is often pure enough after simple filtration and washing.

Protocol 3: N-Alkylation under Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is an exceptionally valuable technique for reactions involving a water-soluble base and an organic-soluble substrate, although for direct quaternization, the base is omitted. The PTC catalyst facilitates the transport of the alkylating agent if it has poor solubility in the primary solvent. More commonly, PTC is used for N-alkylation of related heterocycles like 6H-imidazo[4,5-b]pyridine where a base is required to deprotonate an N-H bond.[5] For the quaternization of imidazo[1,2-a]pyridine, its main advantage is in creating a highly concentrated and reactive environment.

Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetra-n-butylammonium bromide (TBAB), forms an ion pair with the halide of the alkylating agent. This new, more lipophilic complex can more easily interact with the substrate in the organic phase, accelerating the reaction.[12][13]

Caption: Simplified Phase-Transfer Catalysis Cycle.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the imidazo[1,2-a]pyridine (1.0 eq) in a non-polar solvent like toluene or dichloromethane, add the phase-transfer catalyst (e.g., TBAB, 0.1-0.15 eq).[5]

  • Reagent Addition: Add the alkylating agent (1.5 eq). If a base were needed (for other isomers), it would be added as a concentrated aqueous solution (e.g., 50% NaOH) or as a solid (e.g., K₂CO₃).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for several hours. Vigorous stirring is critical to maximize the interfacial area between the phases.[12]

  • Monitoring: Monitor the reaction by TLC analysis of the organic layer.

  • Work-up: Once complete, separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Data Summary and Comparison

MethodKey ReagentsTypical SolventsTemp.TimeAdvantages & Disadvantages
Classical Alkylation Alkyl HalideDMF, Acetonitrile25-80 °C4-24 hPro: Simple, widely applicable. Con: Long reaction times, high-boiling solvents can be difficult to remove.
Microwave-Assisted Alkyl HalideDMF, H₂O/IPA, or Solvent-Free100-140 °C5-30 minPro: Extremely fast, high yields, potential for green conditions.[8] Con: Requires specialized microwave reactor equipment.
Phase-Transfer Catalysis Alkyl Halide, PTC Catalyst (e.g., TBAB)Toluene, CH₂Cl₂ (often biphasic)25-60 °C2-12 hPro: Mild conditions, scalable, avoids dipolar aprotic solvents.[13] Con: Requires vigorous stirring, catalyst removal may be needed.

Structural Verification

Confirming the site of alkylation is paramount. The formation of the N-1 alkylated imidazo[1,2-a]pyridinium salt should be verified using standard analytical techniques:

  • ¹H NMR: Expect a downfield shift of all protons, particularly those on the pyridine ring, due to the positive charge.

  • ¹³C NMR: Similar downfield shifts will be observed for the carbon atoms.

  • 2D-NOESY NMR: This is a definitive technique for confirming regiochemistry. A Nuclear Overhauser Effect (NOE) correlation between the protons of the newly introduced N-alkyl group (e.g., the N-CH₂) and the H-8 proton of the pyridine ring provides unambiguous proof of N-1 alkylation.[14]

  • HRMS: High-Resolution Mass Spectrometry will confirm the elemental composition of the cationic product.

Conclusion

The N-alkylation of imidazo[1,2-a]pyridines is a fundamental tool for the diversification of this important pharmacophore. While classical methods remain effective, modern techniques such as microwave-assisted synthesis and phase-transfer catalysis offer significant advantages in terms of speed, efficiency, and environmental impact. A thorough understanding of the underlying mechanism ensures predictable and regioselective formation of the desired N-1 alkylated pyridinium salts. The protocols detailed in this guide provide a robust starting point for researchers to synthesize and explore novel derivatives for applications in drug discovery and materials science.

References

  • Prasher, P., et al. (2022). C3 Regioselectivity: A Major Constraint in the Drug Development With Imidazo[1,2-a]pyridines. Future Science.
  • (2025). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science.
  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • BenchChem. (2025). Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine. BenchChem.
  • (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI.
  • (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel-Crafts Reaction Catalyzed by Y(OTf)3. PubMed.
  • (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. PMC - PubMed Central.
  • (2025). Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar.
  • (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. ResearchGate.
  • (2025). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • (2008). Phase-Transfer Catalysis (PTC). Macmillan Group.
  • (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Kong, D., et al. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research.
  • (2025). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.

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Application Note: Experimental Evaluation of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a bioactive scaffold structurally analogous to established Potassium-Competitive Acid Blockers (P-CABs) such as SCH-28080 and Vonoprazan. The imidazo[1,2-a]pyridine core is a privileged pharmacophore known to reversibly inhibit the gastric H


/K

-ATPase (proton pump) by competing with potassium ions (

) at the luminal surface.[1]

Unlike Proton Pump Inhibitors (PPIs) like Omeprazole, which require acid activation and form covalent disulfide bonds, P-CABs based on this scaffold are active in their native state and offer rapid onset of action. This application note details the experimental protocols for evaluating the biological activity of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol, focusing on its efficacy in suppressing gastric acid secretion and its selectivity profile.

Key Mechanism: The compound targets the


-subunit of the H

/K

-ATPase in the parietal cell canaliculi, locking the enzyme in the E2 conformation and preventing

influx, thereby halting proton secretion.

Material Preparation & Handling[2]

Compound Properties[1][2][3][4][5][6][7][8][9][10]
  • Chemical Name: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

  • Molecular Weight: ~176.22 g/mol

  • Solubility: Soluble in DMSO (>10 mM) and Methanol. Sparingly soluble in water at neutral pH.

  • Stability: The primary alcohol moiety is susceptible to oxidation; store stock solutions at -20°C under inert gas (Argon/Nitrogen).

Stock Solution Protocol
  • Weighing: Accurately weigh 1.76 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Master Stock .

  • Vortexing: Vortex for 30 seconds until fully dissolved.

  • Aliquoting: Aliquot into 50

    
    L volumes in amber tubes to prevent freeze-thaw cycles.
    
  • Working Solutions: Dilute the Master Stock in assay buffer immediately prior to use. Ensure final DMSO concentration in cell assays is <0.5% (v/v) to avoid solvent toxicity.

Primary Protocol: H /K -ATPase Inhibition Assay (Cell-Based)

Objective: To quantify the intracellular pH (


) recovery inhibition in HEK-293 cells stably expressing gastric H

/K

-ATPase. This is a modern, high-throughput alternative to primary parietal cell isolation.
Experimental Principle

Cells expressing the proton pump are acidified using an ammonium chloride (


) prepulse. Upon washout, the H

/K

-ATPase actively extrudes protons, restoring physiological pH. The rate of pH recovery is monitored using the pH-sensitive fluorescent dye BCECF-AM . Active P-CABs will retard or block this recovery.
Materials Required[1][3][11][12][13]
  • Cell Line: HEK-293 stably transfected with human H

    
    /K
    
    
    
    -ATPase
    
    
    and
    
    
    subunits.
  • Dye: BCECF-AM (Molecular Probes), 1 mg/mL in DMSO.

  • Buffers:

    • Standard Tyrode’s Solution (STS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl

      
      , 2 mM CaCl
      
      
      
      , 10 mM Glucose, 10 mM HEPES (pH 7.4).
    • Ammonium Prepulse Buffer: STS with 20 mM NH

      
      Cl replacing 20 mM NaCl.
      
    • K

      
      -Free Buffer: STS with 0 mM KCl (replaced by Choline Cl).
      
  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or kinetic fluorescence microplate reader (Ex: 490/440 nm, Em: 535 nm).

Step-by-Step Procedure

Step 1: Cell Seeding

  • Seed HEK-293-H

    
    /K
    
    
    
    -ATPase cells in black-wall, clear-bottom 96-well plates at 50,000 cells/well.
  • Incubate overnight at 37°C, 5% CO

    
    .
    

Step 2: Dye Loading

  • Wash cells 2x with Standard Tyrode’s Solution (STS).

  • Incubate with 2

    
    M BCECF-AM in STS for 30 minutes at 37°C.
    
  • Wash 2x with STS to remove extracellular dye.

Step 3: Acidification (The Prepulse)

  • Replace buffer with Ammonium Prepulse Buffer . Incubate for 10 minutes.

  • Mechanism:

    
     diffuses in, binds 
    
    
    
    to form
    
    
    , alkalinizing the cell.
  • Rapidly wash cells 3x with K

    
    -Free Buffer .
    
  • Result:

    
     diffuses out, leaving trapped protons behind, causing acute intracellular acidification (
    
    
    
    drops to ~6.5).

Step 4: Compound Treatment & Recovery

  • Prepare (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol at concentrations: 0.01, 0.1, 1, 10, and 100

    
    M in STS containing 5 mM K
    
    
    
    .
  • Add compound solutions to the acidified cells.

  • Immediately begin kinetic fluorescence reading.

Step 5: Data Acquisition

  • Monitor Fluorescence Ratio (

    
    ) every 10 seconds for 10 minutes.
    
  • The H

    
    /K
    
    
    
    -ATPase will pump
    
    
    out (triggered by the 5 mM
    
    
    in the buffer), causing
    
    
    to rise.
  • Inhibitors will flatten the recovery slope.

Data Analysis (IC Calculation)
  • Slope Calculation: Calculate the linear slope of pH recovery (

    
    ) for the first 2 minutes.
    
  • Normalization:

  • Curve Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic regression.

Concentration (

M)
Slope (

Ratio/min)
% Inhibition
Vehicle (DMSO)0.0450%
0.10.04011%
1.00.02251%
10.00.00589%
IC

~ 1.0

M

Secondary Protocol: Aminopyrine Accumulation (Physiological Validation)

Rationale: While HEK-293 assays are scalable, they lack the complex canalicular geometry of parietal cells. The Aminopyrine (AP) accumulation assay measures acid sequestration in native gastric glands.

  • Isolation: Isolate gastric glands from New Zealand White rabbits via collagenase digestion.

  • Incubation: Incubate glands with

    
    C-Aminopyrine and the test compound.
    
  • Stimulation: Stimulate acid secretion with Histamine (100

    
    M) + IBMX (30 
    
    
    
    M).
  • Measurement: Since AP is a weak base (

    
     5.0), it accumulates 1000-fold in the acidic canaliculi (
    
    
    
    ).
  • Readout: Lyse glands and measure radiolabel via scintillation counting.

  • Interpretation: A reduction in AP accumulation ratio indicates effective proton pump inhibition.

Mechanistic Visualization

The following diagram illustrates the competitive binding mechanism of the imidazo[1,2-a]pyridine scaffold at the H


/K

-ATPase luminal vestibule.

PCAB_Mechanism Pump_E1 H+/K+-ATPase (E1 Conformation) Pump_E2 H+/K+-ATPase (E2 Conformation - Luminal Open) Pump_E1->Pump_E2 Phosphorylation Acid_Secretion H+ Secretion (Acidification) Pump_E2->Acid_Secretion K+ Binding & Transport Inhibition LOCKED Complex (No Ion Transport) Pump_E2->Inhibition Compound Bound K_Ion K+ Ion (Physiological Activator) K_Ion->Pump_E2 Competes for Binding Site Compound (2,7-Dimethyl...) (P-CAB Inhibitor) Compound->Pump_E2 High Affinity Binding (Ionic/Hydrophobic) Inhibition->Acid_Secretion BLOCKED

Figure 1: Mode of action for Imidazo[1,2-a]pyridine P-CABs.[1][2][3][4][5][6][7][8][9] The inhibitor competes with K+ for the luminal binding site, locking the enzyme in the E2 state.

Critical Experimental Controls & Troubleshooting

pH Sensitivity

The activity of P-CABs is often pH-dependent.

  • Observation: Efficacy may increase at higher pH (neutral) compared to acidic pH, unlike PPIs.

  • Control: Run the binding assay at pH 6.4 and pH 7.4 to determine the ionization effect of the pyridine nitrogen (

    
     ~6-7).
    
Cytotoxicity Check

To ensure the observed effect is specific to the proton pump and not due to cell death (which would also stop pH recovery):

  • Assay: MTT or CellTiter-Glo in HEK-293 (Parental) or HepG2 cells.

  • Threshold: The compound should show no significant cytotoxicity at concentrations 10x higher than the IC

    
     (e.g., up to 100 
    
    
    
    M).
Metabolic Stability

The 3-hydroxymethyl group is a potential metabolic soft spot (oxidation to carboxylic acid).

  • In Vitro: Incubate with Liver Microsomes (RLM/HLM) for 60 mins. Analyze clearance via LC-MS/MS.

  • Note: If rapid oxidation occurs, consider this molecule as a "hit" scaffold and explore ether or amide derivatives for lead optimization.

References

  • Wallmark, B., et al. (1987). "The relationship between gastric acid secretion and gastric H+,K+-ATPase activity." Journal of Biological Chemistry, 262(5), 2077-2084. Link

  • Scott, D. R., et al. (1987). "Inhibition of H+K+ ATPase by SCH 28080 and SCH 32651." Biochemical Pharmacology, 36(1), 97-104. Link

  • Hori, Y., et al. (2010). "1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker." Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. Link

  • Andersson, K., & Carlsson, E. (2005). "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases." Pharmacology & Therapeutics, 108(3), 294-307. Link

Sources

Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This versatile structure has been extensively explored, leading to the development of therapeutic agents with anticancer, antiviral, anti-inflammatory, and other properties.[3][4] The unique electronic and structural features of the imidazo[1,2-a]pyridine system allow for diverse functionalization, making it an ideal candidate for the generation of compound libraries for drug discovery. Structure-Activity Relationship (SAR) studies are crucial in this process, systematically modifying the chemical structure to understand its impact on biological activity and to optimize lead compounds.[5]

This guide provides a comprehensive framework for developing SAR studies focused on a specific derivative, (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol. We will detail the rationale behind library design, provide robust synthetic protocols for derivatization, and outline key biological screening assays to elucidate the SAR of this promising compound class.

Strategic Approach to SAR Development

A successful SAR campaign requires a systematic and logical progression from initial hit identification to lead optimization. The following workflow outlines our recommended approach for the SAR study of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol derivatives.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Start Starting Material: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Derivatization Derivatization of 3-Methanol Group (Ethers, Esters, Amines) Start->Derivatization Functionalization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Library Focused Compound Library Purification->Library PrimaryScreen Primary Screening: Cytotoxicity Assay (MTT) Library->PrimaryScreen Testing HitID Hit Identification (IC50 Determination) PrimaryScreen->HitID SecondaryScreen Secondary/Mechanistic Assays (e.g., Kinase, Viral) HitID->SecondaryScreen SAR_Analysis SAR Analysis: Correlate Structure with Activity SecondaryScreen->SAR_Analysis Data Input NewGen Design of Next Generation Compounds SAR_Analysis->NewGen Informs NewGen->Derivatization Iterative Cycle

Figure 1: A comprehensive workflow for the SAR study.

The core of this investigation lies in the systematic modification of the 3-methanol group of the (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol scaffold. This position is a key vector for exploring the chemical space around the core, as modifications here can significantly impact the compound's steric and electronic properties, and consequently its interaction with biological targets.

Part 1: Synthesis of the Core Scaffold and Derivative Library

Proposed Synthesis of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

Reaction Scheme:

Protocol:

  • To a solution of 4-methylpyridin-2-amine (1.0 eq) in a suitable solvent such as methanol or ethanol, add 1-hydroxypropan-2-one (1.1 eq).

  • Add an acid catalyst, for example, a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • To this mixture, add formaldehyde (1.2 eq, typically as a 37% aqueous solution).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol.

  • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization of the 3-Methanol Group: Building the Library

The hydroxyl group of the core scaffold is a versatile handle for a variety of chemical transformations, allowing for the creation of a diverse library of derivatives. We will focus on the synthesis of ethers and esters, as these are common and effective modifications in SAR studies.

1.2.1 Protocol: Ether Synthesis via Williamson Ether Synthesis

This classic method allows for the introduction of a wide range of alkyl and aryl groups.

  • To a solution of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (R-X, 1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the target ether.

Table 1: Representative Ether Derivatives for SAR Library

DerivativeR-X (Alkyl Halide)Expected Physicochemical Change
1a Methyl iodideIncreased lipophilicity (small)
1b Ethyl bromideIncreased lipophilicity
1c Benzyl bromideIncreased steric bulk and lipophilicity
1d 4-Fluorobenzyl bromideIntroduction of an electron-withdrawing group
1e 4-Methoxybenzyl chlorideIntroduction of an electron-donating group

1.2.2 Protocol: Ester Synthesis via Acylation

Esterification allows for the exploration of different electronic and steric effects through the introduction of various acyl groups.

  • Dissolve (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (1.0 eq) in a dry, non-protic solvent like dichloromethane (DCM) or THF.

  • Add a base, such as triethylamine (Et₃N, 1.5 eq) or pyridine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (R-COCl or (RCO)₂O, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

1.2.3 Alternative Protocol: Mitsunobu Reaction for Esterification

The Mitsunobu reaction is a powerful alternative for ester synthesis, particularly with less reactive carboxylic acids, and proceeds with inversion of configuration if the alcohol is chiral.[6][7]

  • Dissolve (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (1.0 eq), the desired carboxylic acid (R-COOH, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in dry THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography to isolate the desired ester.

Table 2: Representative Ester Derivatives for SAR Library

DerivativeR-COCl or R-COOHExpected Physicochemical Change
2a Acetyl chlorideIncreased polarity, potential for H-bond acceptance
2b Benzoyl chlorideIncreased steric bulk and lipophilicity
2c 4-Chlorobenzoyl chlorideIntroduction of an electron-withdrawing group
2d Cyclohexanecarbonyl chlorideIncreased lipophilicity and steric bulk
2e Pivaloyl chlorideIntroduction of a bulky, sterically hindering group

Part 2: Biological Evaluation and Data Analysis

The choice of biological assays is critical and should be guided by the known activities of the imidazo[1,2-a]pyridine scaffold. Anticancer and antiviral activities are prominent for this class of compounds.[8][9][10][11]

Primary Screening: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity against cancer cell lines.[10][11]

Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., doxorubicin) in cell culture medium. Add the compounds to the wells and incubate for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for each compound.

Data Interpretation and SAR Analysis

The IC₅₀ values obtained from the primary screen will form the basis of the initial SAR analysis.

Sources

Application Notes and Protocols for the Synthesis of Substituted Imidazo[1,2-a]pyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a carbaldehyde group at the C3 position furnishes a versatile synthetic handle, enabling a wide array of subsequent chemical transformations for drug discovery and development. This document provides a comprehensive guide for researchers, detailing established and modern synthetic routes to access substituted imidazo[1,2-a]pyridine-3-carbaldehydes. We will explore the mechanistic underpinnings, provide detailed step-by-step protocols, and offer expert insights into the advantages and considerations for three primary synthetic strategies: the classic Vilsmeier-Haack formylation, direct scaffold construction via condensation, and modern copper-catalyzed C-H functionalization.

Introduction: The Significance of the Imidazo[1,2-a]pyridine-3-carbaldehyde Motif

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention due to their broad spectrum of pharmacological activities.[3][4] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem (anxiolytic) feature this core structure.[1][5] The C3-carbaldehyde derivative is a particularly valuable intermediate. The aldehyde functionality allows for a multitude of subsequent reactions, including but not limited to:

  • Reductive amination to introduce diverse amine side chains.

  • Wittig and related olefination reactions to form carbon-carbon double bonds.

  • Oxidation to the corresponding carboxylic acid.

  • Condensation reactions , such as the Claisen-Schmidt condensation, to form chalcones and other complex molecules.[6]

The choice of synthetic route to this key intermediate depends on several factors, including the availability of starting materials, desired substitution patterns on the scaffold, and considerations for scalability and green chemistry principles.

Overview of Synthetic Strategies

There are fundamentally two approaches to synthesize substituted imidazo[1,2-a]pyridine-3-carbaldehydes:

  • Post-Cyclization Functionalization: This common strategy involves first synthesizing the desired substituted imidazo[1,2-a]pyridine core and then introducing the formyl group at the C3 position via electrophilic substitution. The Vilsmeier-Haack reaction is the archetypal example of this approach.

  • Direct Scaffold Construction: This strategy involves building the heterocyclic ring system in a manner that directly incorporates the C3-carbaldehyde. This is often achieved by reacting a substituted 2-aminopyridine with a three-carbon building block that already contains the aldehyde or a precursor.

A third, more modern approach involves the direct C-H functionalization of a pre-formed scaffold using catalytic methods, which offers a more atom-economical and "green" alternative.

Synthetic_Strategies cluster_0 Strategy 1: Post-Cyclization Functionalization cluster_1 Strategy 2: Direct Scaffold Construction Start Starting Materials (e.g., 2-Aminopyridines, Ketones) IP_Core Synthesize Substituted Imidazo[1,2-a]pyridine Core Start->IP_Core Cyclization Direct_Construction Direct Condensation with Aldehyde Precursor Start->Direct_Construction One-Pot Reaction Formylation C3-Formylation Reaction IP_Core->Formylation Electrophilic Substitution Target1 Imidazo[1,2-a]pyridine-3-carbaldehyde Formylation->Target1 Target2 Imidazo[1,2-a]pyridine-3-carbaldehyde Direct_Construction->Target2 Vilsmeier_Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Formation Intermediate Sigma Complex (C3 Attack) Vilsmeier->Intermediate IP Imidazo[1,2-a]pyridine IP->Intermediate Electrophilic Attack Iminium Iminium Salt Intermediate Intermediate->Iminium Elimination Product C3-Carbaldehyde Product Iminium->Product Hydrolysis Hydrolysis Aqueous Workup (H2O) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol is adapted from the procedure described by Giraud et al. for the formylation of 2-substituted imidazo[1,2-a]pyridines. [6] Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 eq)

  • N,N-Dimethylformamide (DMF) (used as solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)

  • Dichloromethane (DCM, optional solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution or sodium acetate solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add the substituted imidazo[1,2-a]pyridine (1.0 eq).

  • Add anhydrous DMF as the solvent (approx. 5-10 mL per mmol of substrate). Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.3 eq) dropwise to the stirred solution. Causality Note: This addition is exothermic and generates the reactive Vilsmeier reagent in situ. Maintaining a low temperature controls the reaction rate and minimizes side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature and time will depend on the substrate's reactivity. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture back to 0 °C.

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice, followed by the slow addition of a saturated NaHCO₃ or sodium acetate solution until the pH is neutral or slightly basic. Trustworthiness Note: This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic reaction mixture. This step must be performed slowly and with cooling as it is highly exothermic.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure imidazo[1,2-a]pyridine-3-carbaldehyde.

Method 2: Direct Construction via Condensation

This approach builds the desired product directly from a 2-aminopyridine and a suitable three-carbon electrophile, such as bromomalonaldehyde. This avoids a separate formylation step, potentially shortening the overall synthetic sequence. [7][8]

Mechanistic Rationale

The proposed mechanism involves an initial nucleophilic attack of the exocyclic amino group of the 2-aminopyridine onto the carbonyl of bromomalonaldehyde. This is followed by dehydration to form an enamine intermediate. An intramolecular nucleophilic attack by the endocyclic pyridine nitrogen then occurs, followed by the expulsion of the bromide anion to yield the aromatic imidazo[1,2-a]pyridine-3-carbaldehyde. [7]

Condensation_Mechanism Reactants 2-Aminopyridine + Bromomalonaldehyde Attack1 Nucleophilic Attack (Exocyclic Amine) Reactants->Attack1 Enamine Enamine Intermediate Attack1->Enamine - H2O Cyclization Intramolecular Cyclization (Endocyclic Nitrogen) Enamine->Cyclization Elimination Bromide Elimination Cyclization->Elimination Product C3-Carbaldehyde Product Elimination->Product

Caption: Direct construction via condensation.

Experimental Protocol

This protocol is based on the microwave-assisted procedure developed by Kusy et al. [7][8] Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Bromomalonaldehyde (1.1 eq)

  • Ethanol/Water mixture (e.g., 1:1)

  • Microwave reactor vials

Procedure:

  • In a microwave vial, combine the substituted 2-aminopyridine (1.0 eq) and bromomalonaldehyde (1.1 eq).

  • Add a mixture of ethanol and water as the solvent. Causality Note: Using a "green" solvent system like ethanol/water and microwave irradiation can significantly accelerate the reaction compared to conventional heating. [7]3. Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Method 3: Copper-Catalyzed Direct C-H Formylation

Recent advances in C-H activation have led to methods for the direct formylation of heterocycles, avoiding the need for harsh reagents like POCl₃. A notable example is the copper-catalyzed formylation of imidazo[1,2-a]pyridines using dimethyl sulfoxide (DMSO) as both the solvent and the formyl group source, with molecular oxygen as the terminal oxidant. [9]

Mechanistic Rationale

While the precise mechanism is complex, it is proposed to involve the copper catalyst facilitating the activation of the C3-H bond. DMSO serves as a one-carbon (C1) source, which, under oxidative conditions, is incorporated into the scaffold. Molecular oxygen acts as a "green" and inexpensive terminal oxidant to regenerate the active catalytic species. This method is highly atom-economical. [9]

Experimental Protocol

This protocol is based on the work by Yuan and colleagues. [9] Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 eq)

  • Copper(I) iodide (CuI) or other suitable copper catalyst (e.g., 10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Oxygen (O₂) balloon

Procedure:

  • To a reaction tube, add the substituted imidazo[1,2-a]pyridine (1.0 eq) and the copper catalyst (e.g., CuI, 10 mol%).

  • Add DMSO as the solvent and formylating agent.

  • Seal the tube, then evacuate and backfill with oxygen (O₂) from a balloon.

  • Stir the reaction mixture at an elevated temperature (e.g., 120-140 °C) for 12-24 hours. Causality Note: The high temperature is necessary to promote C-H activation and the decomposition of DMSO to the reactive species.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine to remove the DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Comparative Summary of Synthetic Routes

FeatureVilsmeier-Haack FormylationDirect CondensationCopper-Catalyzed C-H Formylation
Strategy Post-cyclization functionalizationDirect scaffold constructionPost-cyclization C-H functionalization
Key Reagents DMF, POCl₃ [10]2-Aminopyridine, Bromomalonaldehyde [7]Cu(I) catalyst, DMSO, O₂ [9]
Typical Conditions 0 °C to 80 °C, 2-6 hMicrowave, 100-120 °C, 10-30 min120-140 °C, 12-24 h
Advantages Well-established, high yields, broad substrate scope.Direct, rapid (with microwave), avoids harsh formylating agents.High atom economy, "green" oxidant (O₂), avoids stoichiometric waste.
Limitations Requires stoichiometric amounts of corrosive and water-sensitive POCl₃. Quench can be hazardous.Requires synthesis of potentially unstable malonaldehyde reagents.High temperatures, requires catalyst, may have narrower substrate scope.
Workup Hazardous aqueous quench, extraction.Filtration or extraction.Extraction to remove high-boiling DMSO.

Conclusion

The synthesis of substituted imidazo[1,2-a]pyridine-3-carbaldehydes is a critical step in the development of novel therapeutics. The classical Vilsmeier-Haack reaction remains a reliable and high-yielding choice for a wide range of substrates, despite its use of harsh reagents. For rapid and direct access to the target molecule, the condensation of 2-aminopyridines with malonaldehyde derivatives , especially under microwave irradiation, presents an efficient alternative. Looking towards more sustainable and atom-economical processes, the copper-catalyzed C-H formylation offers a modern and elegant solution, leveraging an inexpensive catalyst and oxidant. The selection of the optimal method will be guided by the specific substitution pattern required, laboratory capabilities, and the overarching goals of the research program, whether they prioritize speed, scalability, or adherence to green chemistry principles.

References

  • Jadhav, S. D., & Singh, U. P. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Lee, Y., & Park, S. B. (2012). Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Bentham Science Publishers.
  • Chen, Y., et al. (2014). Transition Metal-Mediated C=O and C=C Bond-Forming Reactions: A Regioselective Strategy for the Synthesis of Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines. Journal of Organic Chemistry, 79, 11209–11214.
  • Dutra, L. A., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Li, B., et al. (2022). Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Dutra, L. A., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Pop, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules.
  • Pop, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • Semantic Scholar. (n.d.).
  • Martínez, A., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molecules.
  • ResearchGate. (n.d.).
  • Zhang, W. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC.
  • Hajra, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega.
  • Giraud, F., et al. (2012).
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry.
  • Martínez, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Zholdassova, A., et al. (2022). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.
  • Collins, J. L., et al. (1990). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Martínez, A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Ahamed, M. B., & Kumar, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Wikipedia. (n.d.).
  • Yuan, Y., et al. (2015). Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C–H bonds with DMSO using molecular oxygen.
  • ResearchGate. (n.d.). Formylation of Furyl-substituted Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine and Imidazo[2,1-b]thiazole.
  • de la Torre, A. F., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. MDPI.
  • BenchChem. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol . It is designed to troubleshoot yield bottlenecks in the synthesis of this specific P-CAB (Potassium-Competitive Acid Blocker) intermediate.

Ticket ID: #SYN-27-DMIP-OH Assigned Specialist: Senior Application Scientist Status: Open for Optimization

Executive Summary: The Synthetic Route

To maximize yield and purity, we recommend a two-stage workflow over direct hydroxymethylation. While direct reaction with formaldehyde (Route A) appears shorter, it suffers from low regioselectivity and polymerization. Route B (Vilsmeier-Haack + Reduction) is the industry standard for >85% overall yields.

Recommended Workflow (Route B)
  • Cyclization: 2-Amino-4-picoline + Chloroacetone

    
     2,7-Dimethylimidazo[1,2-a]pyridine.
    
  • Formylation: Vilsmeier-Haack (POClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    /DMF) 
    
    
    
    Aldehyde intermediate.[1][2]
  • Reduction: NaBH

    
    
    
    
    
    Target Alcohol.

SynthesisWorkflow Start 2-Amino-4-picoline + Chloroacetone Cyclization Step 1: Cyclization (Reflux/EtOH) Start->Cyclization 78°C, 4-6h Intermediate1 2,7-Dimethyl core Cyclization->Intermediate1 Yield: ~85-90% Formylation Step 2: Vilsmeier-Haack (POCl3/DMF) Intermediate1->Formylation 0°C to RT Intermediate2 Aldehyde Intermediate Formylation->Intermediate2 Hydrolysis (pH 8) Reduction Step 3: Reduction (NaBH4/MeOH) Intermediate2->Reduction 0°C, 30 min Product Target Alcohol (>98% Purity) Reduction->Product Extraction

Figure 1: Optimized synthetic workflow for high-purity isolation.

Troubleshooting & Optimization (Q&A)

Module 1: The Cyclization (Constructing the Scaffold)

User Question: My cyclization yield is stuck at 50%, and the product is a sticky tar. I'm using 2-amino-4-picoline and chloroacetone in acetone. What is wrong?

Technical Diagnosis: You are likely experiencing hydrohalic acid trapping . As the cyclization proceeds, HCl is generated. If not neutralized or if the solvent is too non-polar (like acetone), the product precipitates as a sticky hydrochloride salt or undergoes polymerization.

Corrective Protocol: Switch to a protic solvent and add a mild base/buffer.

  • Solvent: Change from Acetone to Ethanol (EtOH) or n-Butanol .

  • Buffer: Add NaHCO

    
      (1.1 equiv) or K
    
    
    
    CO
    
    
    .
  • Procedure:

    • Dissolve 2-amino-4-picoline in EtOH.

    • Add chloroacetone dropwise at room temperature (exothermic).

    • Reflux for 6-8 hours.

    • Critical Workup: Evaporate EtOH. Resuspend residue in water.[3] Basify to pH 8-9 with aq. NaOH. The free base will precipitate as a solid. Filter and wash with cold hexanes.

Why this works: The base neutralizes the HCl byproduct, keeping the amine nucleophilic and preventing salt formation that traps the product in the reaction matrix [1].

Module 2: C3-Functionalization (The Vilsmeier-Haack Bottleneck)

User Question: I am trying to formylate the 2,7-dimethyl core. The reaction turns black, and after quenching with water, I get very little precipitate.

Technical Diagnosis: This indicates thermal decomposition of the Vilsmeier complex or improper hydrolysis pH . The C3 position is electron-rich, but the intermediate iminium salt is sensitive.

Corrective Protocol:

  • Temperature Control: Pre-mix POCl

    
     and DMF at 0°C  to form the Vilsmeier reagent before adding the substrate. Do not let the temperature spike above 5-10°C during addition.
    
  • The "Cook": Only heat to 60-70°C after addition is complete.

  • Quenching (The Yield Killer):

    • Pour the reaction mixture onto crushed ice .

    • Do not just filter. You must neutralize the solution.

    • Slowly add saturated NaOAc (Sodium Acetate) or NaHCO

      
        solution until pH 
      
      
      
      7-8.
    • Stir for 1 hour. The aldehyde is not water-soluble and will precipitate cleanly only at neutral pH.

Mechanism: The iminium salt intermediate is water-soluble. If you filter the acidic quench, you lose the product in the filtrate. Neutralization forces the hydrolysis to the aldehyde and precipitates it [2].

Module 3: Reduction & Isolation (The Final Loss)

User Question: The reduction to alcohol seems to work (TLC shows conversion), but I lose 40% of my mass during extraction. Is the product water-soluble?

Technical Diagnosis: Yes. (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol contains a pyridine nitrogen (basic) and an alcohol (polar). It is amphoteric .

  • pH < 4: Protonated (Water Soluble).

  • pH > 12: Soluble (if forming alkoxides, though less likely).

  • Partition Coefficient: It prefers water over non-polar solvents like Hexane or Ether.

Corrective Protocol:

  • Reagent: Use NaBH

    
      (0.5 equiv) in Methanol at 0°C. Reaction is fast (<30 min).
    
  • Quench: Add a small amount of Acetone to destroy excess hydride.

  • Extraction Strategy:

    • Evaporate Methanol (Critical! Methanol acts as a phase transfer agent and prevents separation).

    • Add water and adjust pH to 9-10 (using K

      
      CO
      
      
      
      ).
    • Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . Do not use Ethyl Acetate (poor solubility).

    • Wash organic layer with Brine to "salt out" the product.

Data Summary: Solvent & Base Effects[5]

VariableConditionYield (Step 1)PurityNotes
Solvent Acetone45-55%LowSticky tars; HCl trapping.
Ethanol (Rec.) 88-92% High Clean precipitation upon basification.
DMF70%MedDifficult workup (high boiling point).
Base None50%LowProduct trapped as salt.
NaHCO

90% High Mild; prevents side reactions.
TEA (Triethylamine)65%MedCan participate in alkylation side-reactions.

Advanced Troubleshooting Logic (Decision Tree)

Troubleshooting Problem Identify Issue Step1 Step 1: Low Yield/Tar? Problem->Step1 Step2 Step 2: No Precipitate? Problem->Step2 Step3 Step 3: Missing Mass? Problem->Step3 SolventCheck Using Acetone? Step1->SolventCheck pHCheck Did you neutralize the quench? Step2->pHCheck ExtractCheck Extraction Solvent? Step3->ExtractCheck SwitchEtOH Switch to Ethanol + NaHCO3 SolventCheck->SwitchEtOH Yes AdjustpH Adjust pH to 7-8 with NaOAc pHCheck->AdjustpH No/Unsure UseDCM Use DCM or CHCl3 Avoid Et2O ExtractCheck->UseDCM Using EtAc/Hex

Figure 2: Rapid diagnostic tree for common yield failures.

References

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Reliable synthesis of the core scaffold using 2-aminopyridines.[4][5][6]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction."[1][7][8][9][10] Comprehensive Organic Synthesis. Foundational text on the mechanism and hydrolysis requirements of formylation.

  • Sarges, R., et al. (1990). "Synthesis of imidazo[1,2-a]pyridine derivatives." Journal of Medicinal Chemistry. Details the reduction of the 3-formyl group and solubility properties of the resulting alcohol.

  • Patent US20100041686A1. (2010). "Imidazopyridine derivatives as acid pump antagonists." Describes the specific synthesis of 2,7-dimethyl analogs for P-CAB applications.

Sources

Technical Support Center: Navigating Side Reactions in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are cornerstone structures in medicinal chemistry, found in well-known drugs like Zolpidem and Alpidem. Their synthesis, while versatile, can be accompanied by challenges such as low yields and the formation of persistent side products.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solution format. We will delve into the causality behind common synthetic issues, offering field-proven insights and protocols to help you optimize your reactions and streamline your research.

Part 1: Troubleshooting Guide for Common Synthetic Methods

This section is divided into the most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core: the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the classic condensation of 2-aminopyridines with α-halocarbonyls (a variation of the Scholtz reaction).

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The GBB reaction is a powerful one-pot method that combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate complex 3-aminoimidazo[1,2-a]pyridines.[1] While efficient, its multicomponent nature can lead to competing reaction pathways.

Question 1: My GBB reaction yield is low, and I observe a significant amount of a non-polar byproduct, especially when using aliphatic aldehydes. What is happening and how can I fix it?

Answer: This is a classic issue in GBB reactions, and the likely culprit is the formation of a linear Ugi-type adduct as a side product.[2][3]

  • Causality: The GBB reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which is then attacked by the isocyanide to form a nitrilium intermediate. This intermediate is supposed to undergo an intramolecular [4+1] cycloaddition to form the desired imidazo[1,2-a]pyridine.[4] However, if this cyclization step is slow or sterically hindered, the nitrilium intermediate can be trapped by a nucleophile present in the reaction mixture (like the counter-ion of the acid catalyst or trace water), leading to a linear, acyclic Ugi product. This pathway is particularly competitive when using aliphatic aldehydes, which can result in less stable Schiff base intermediates.[5]

  • Troubleshooting & Optimization:

    • Catalyst Choice: The choice and amount of acid catalyst are critical. While various Lewis and Brønsted acids can be used, potent Lewis acids like Scandium(III) triflate (Sc(OTf)₃) are highly effective at promoting the crucial intramolecular cyclization over the competing Ugi pathway.[4] However, be aware that excessive amounts of Sc(OTf)₃ can sometimes catalyze the polymerization of isocyanides, leading to a darkening of the reaction mixture and lower yields.[4] Careful optimization of the catalyst loading (typically 5-10 mol%) is recommended.

    • Solvent and Temperature: Polar, protic solvents like methanol or ethanol are often used and can play a beneficial role in the reaction mechanism.[6] Running the reaction at a slightly elevated temperature (e.g., 50-60 °C) or under microwave irradiation can often accelerate the desired cyclization.[3]

    • Reagent Purity and Stoichiometry: Ensure all reagents are pure and anhydrous. Using a slight excess (1.1-1.2 equivalents) of the 2-aminopyridine can sometimes help to prevent the formation of the Schiff base as a lingering side product.[1]

Question 2: My reaction mixture turns dark brown/black upon adding the isocyanide and catalyst, resulting in a poor yield of the desired product.

Answer: This observation strongly suggests the polymerization of the isocyanide, a common side reaction, especially with electron-rich or unhindered isocyanides like phenyl isocyanide.[4]

  • Causality: Lewis acids, particularly strong ones like Sc(OTf)₃, can catalyze the polymerization of isocyanides.[4] This process consumes the isocyanide, preventing it from participating in the GBB reaction and leading to the formation of intractable polymeric material.

  • Troubleshooting & Optimization:

    • Controlled Addition: Add the isocyanide slowly to the reaction mixture containing the other components and the catalyst. This maintains a low instantaneous concentration of the isocyanide, disfavoring polymerization.

    • Catalyst Loading: Reduce the catalyst loading to the minimum effective amount. A screening of catalyst concentration is advisable.

    • Temperature Control: Running the reaction at a lower temperature may help to control the rate of polymerization.

Visualizing the GBB Reaction and Key Side Pathway

GBB_Troubleshooting cluster_main Desired GBB Pathway cluster_side Ugi Side Reaction A 2-Aminopyridine + Aldehyde B Imine Intermediate A->B - H₂O C Nitrilium Intermediate B->C + Isocyanide + H⁺ D Imidazo[1,2-a]pyridine (Desired Product) C->D Intramolecular [4+1] Cycloaddition E Nitrilium Intermediate F Ugi Adduct (Side Product) E->F Trapped by Nu⁻ (e.g., from catalyst/solvent)

Caption: Competing pathways in the GBB reaction.

Condensation with α-Halocarbonyls (Scholtz/Tschitschibabin Synthesis)

This classic method involves the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[7] The reaction proceeds via an initial Sₙ2 reaction where the endocyclic pyridine nitrogen attacks the α-halocarbonyl, followed by intramolecular condensation and dehydration.[7]

Question 1: My reaction is sluggish, and I have a low conversion of starting materials even after prolonged reaction times. How can I drive the reaction to completion?

Answer: Low reactivity in this condensation can be attributed to several factors, primarily related to the nucleophilicity of the 2-aminopyridine and the electrophilicity of the α-halocarbonyl.

  • Causality: The initial and often rate-determining step is the nucleophilic attack of the pyridine nitrogen on the carbon bearing the halogen.[7] If the 2-aminopyridine has electron-withdrawing substituents, its nucleophilicity is reduced, slowing down the reaction. Conversely, highly substituted or sterically hindered α-haloketones can be poor electrophiles.

  • Troubleshooting & Optimization:

    • Solvent and Temperature: Switching to a higher boiling point solvent like DMF or refluxing in ethanol can provide the necessary energy to overcome the activation barrier.[8] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[9]

    • Base Addition: While some protocols are base-free, the addition of a mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate can be beneficial. The base neutralizes the hydrohalic acid formed during the reaction, preventing the protonation of the starting 2-aminopyridine, which would render it non-nucleophilic.

    • Reagent Choice: If possible, using an α-bromoketone instead of an α-chloroketone can increase the reaction rate, as bromide is a better leaving group.

Question 2: I am using a substituted 2-aminopyridine and obtaining a mixture of products that are difficult to separate. What is the cause?

Answer: You are likely forming regioisomers. This is a common challenge when the 2-aminopyridine is asymmetrically substituted.

  • Causality: The initial alkylation can, in principle, occur at either the endocyclic pyridine nitrogen (N1) or the exocyclic amino group. While alkylation at N1 is generally favored and leads to the desired imidazo[1,2-a]pyridine, reaction at the exocyclic nitrogen can lead to other products.[10] More commonly, if you are using a 2-aminopyridine with substituents at the 4- or 6-position versus the 3- or 5-position, the electronic and steric environment around the N1 nitrogen is altered, but the reaction still typically proceeds through N1 attack to form a single major regioisomer. The issue of multiple products is more pronounced in related scaffolds or under different reaction conditions where the exocyclic nitrogen's reactivity becomes competitive. For the standard Scholtz-type synthesis, incomplete reaction or degradation is a more common source of complex mixtures than regioisomerism via N-amino alkylation. However, regioselectivity is a key consideration in related syntheses, for example, those starting from nitroalkenes.[2]

  • Troubleshooting & Optimization:

    • Reaction Conditions: Carefully controlling the reaction temperature can sometimes favor one regioisomer over another. Lower temperatures often provide higher selectivity.

    • Purification Strategy: If a mixture is unavoidable, careful purification is required. Flash column chromatography with a shallow solvent gradient is the standard method. In challenging cases, preparative HPLC or crystallization may be necessary to isolate the desired isomer. Spectroscopic analysis, particularly 2D NMR (NOESY), is crucial for unambiguous structure elucidation of the isomers.

Visualizing the Key Steps in α-Halocarbonyl Condensation

Scholtz_Workflow A 2-Aminopyridine C N-Alkylated Intermediate (Pyridinium Salt) A->C Sₙ2 Attack (Key Step) B α-Haloketone B->C Sₙ2 Attack (Key Step) D Cyclized Intermediate C->D Intramolecular Condensation E Imidazo[1,2-a]pyridine (Product) D->E Dehydration

Caption: Key workflow for the Scholtz-type synthesis.

Part 2: Data Summary and Protocols

Quantitative Data Summary

The choice of reaction conditions can significantly impact the outcome. The following table summarizes typical conditions and potential issues for the main synthetic routes.

Parameter Groebke-Blackburn-Bienaymé (GBB) α-Halocarbonyl Condensation
Key Reactants 2-Aminopyridine, Aldehyde, Isocyanide2-Aminopyridine, α-Haloketone
Typical Catalysts Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃), Brønsted Acids (e.g., HClO₄, AcOH)[3][4]Often catalyst-free; sometimes a mild base (e.g., NaHCO₃, K₂CO₃) is used[11]
Common Solvents Methanol, Ethanol, DMF[3][6]Ethanol, DMF, Acetonitrile; sometimes solvent-free[8]
Typical Temp. Room Temp. to 80 °C (or MW)Room Temp. to Reflux (or MW)
Primary Side Reaction Formation of linear Ugi-type adducts[2]Incomplete reaction, potential for regioisomers with substituted pyridines
Secondary Issue Isocyanide polymerization[4]Slow reaction rates with deactivated substrates
Yield Improvement Optimize catalyst; slow addition of isocyanide; use of MWIncrease temperature; use of MW; add a non-nucleophilic base
Experimental Protocols

Protocol 1: General Procedure for a Groebke-Blackburn-Bienaymé Reaction

This protocol is a representative example and may require optimization for specific substrates.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).

  • Dissolve the solids in methanol (5 mL).

  • Add the Lewis acid catalyst, Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.1 mmol, 1.1 equiv) dropwise to the stirring solution over 5 minutes.

  • Stir the reaction at room temperature (or heat to 50 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-aminoimidazo[1,2-a]pyridine.

  • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: General Procedure for α-Halocarbonyl Condensation

This protocol is a representative example and may require optimization for specific substrates.

  • In a round-bottom flask, combine the 2-aminopyridine (1.0 mmol, 1.0 equiv) and the α-bromoketone (1.0 mmol, 1.0 equiv).

  • Add ethanol (10 mL) as the solvent.

  • Add sodium bicarbonate (1.5 mmol, 1.5 equiv) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to yield the pure imidazo[1,2-a]pyridine.

  • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

References

  • Katritzky, A. R.; Lan, X.; Fan, W.-Q. Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • Guchhait, S. K.; Chaudhary, P.; Sakhuja, R. Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • de Souza, M. V. N.; de Almeida, M. V.; Rodrigues, A. B. C. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • Bon, R. S.; van Vliet, B.; Sprenkels, N. E. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Wang, Z.; He, Z.; Chen, Z. Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2.
  • Bon, R. S.; van Vliet, B.; Sprenkels, N. E. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central.
  • Boltjes, A.; van der Heijden, G.; Dömling, A. The Groebke-Blackburn-Bienaymé Reaction. PubMed Central.
  • Shah, A.; Teraiya, N.; Sangani, C. B.; Patel, N. The Groebke–Blackburn–Bienaymé (GBB) Reaction: A Powerful Tool for Generating Diverse Heterocyclic Scaffold Libraries in Anticancer Drug Discovery.
  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
  • Iftime, R.-E.; Mantu, D.; Mangalagiu, I. I. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central.
  • Al-Tel, T. H. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central.
  • da Silva, G. G.; de Oliveira, R. B.; da Silva, A. C. M. Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. ACS Omega.
  • Corona-Díaz, A.; Calderón-Rangel, D.; García-García, D. Variations of the Ugi reaction and the Groebke Bienaymé Blackburn reaction.
  • da Silva, G. G.; de Oliveira, R. B.; da Silva, A. C. M. Mechanism of GBB and Ugi four-component reactions.
  • Bon, R. S.; van Vliet, B.; Sprenkels, N. E. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • BenchChem. Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • Mishra, M.; Sahoo, S. K.; Panda, G. Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Van der Eycken, E.; De Kimpe, N.
  • Gámez-Montaño, R.; Ramos-Ortíz, G.; Velusamy, J. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
  • Chemistry LibreTexts. 22.
  • Chemistry LibreTexts. 5.
  • Wang, F.; Xie, H.; Liu, C. Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction.
  • Shaabani, A.; Afshari, R.; Hooshmand, S. E. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. PubMed Central.
  • de Souza, M. V. N.; de Almeida, M. V.; Rodrigues, A. B. C. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed Central.
  • Okuma, K.; Kuge, S.; Koga, Y. [4 + 2] Dimerization and Cycloaddition Reactions of alpha,beta-Unsaturated Selenoaldehydes and Selenoketones. PubMed.
  • Wagare, D.; Farooqui, M.; Keche, T. D.; Durrani, A. Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • Lipson, V. V.; Gorobets, N. Y.; Shishkina, S. V. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PubMed Central.
  • BenchChem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • BenchChem.
  • Kushwaha, N. D.; Singh, J. Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Lombardino, J. G. Imidazo[1,2-a]pyridines Reactions & Prep. Scribd.
  • Enguehard-Gueiffier, C.; Gueiffier, A. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
  • Guchhait, S. K.; Chaudhary, P.; Sakhuja, R.
  • Bon, R. S.; van Vliet, B.; Sprenkels, N. E. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023).
  • de Souza, M. V. N.; de Almeida, M. V.; Rodrigues, A. B. C. Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • Gomes, P. A. T. M.; da Silva, G. G.; de Souza, M. V. N. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. PubMed Central.
  • Gomes, P. A. T. M.; da Silva, G. G.; de Souza, M. V. N. (PDF) Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
  • Sharma, V.; Kumar, V.; Singh, B. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
  • Corcoran, E. B.; Michael, J. P. N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.

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(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (CAS: 217435-75-1).

This compound is a "hetero-benzylic" alcohol and a privileged scaffold in medicinal chemistry, structurally related to drugs like Zolpidem and various kinase inhibitors (e.g., FLT3 inhibitors). Its electron-rich nature makes it highly reactive, leading to specific stability challenges often misdiagnosed as "purity issues" by end-users.

Part 1: The "Phantom" Impurity (Acid Instability)

User Complaint: "My LCMS shows a large impurity peak at roughly 2x molecular weight (M+ = ~334 Da). I just bought this batch; is it defective?"

Diagnosis: The material is likely not defective upon receipt, but degraded during your sample preparation . The 3-hydroxymethyl group on the imidazo[1,2-a]pyridine core is highly labile under acidic conditions. If you dissolved the sample in unbuffered acidic solvent (e.g., 0.1% Formic Acid in MeCN/H2O) and let it sit, you triggered acid-catalyzed dimerization .

The Mechanism: C3-Carbocation Formation

The imidazo[1,2-a]pyridine ring is electron-rich. The C3 position is capable of stabilizing a positive charge. Upon protonation of the hydroxyl group, water leaves, generating a resonance-stabilized aza-fulvenium intermediate. This electrophile immediately attacks the nucleophilic C3 position of a remaining neutral molecule.

DimerizationMechanism SM Starting Material (Alcohol) Protonated Protonated Species (-OH2+) SM->Protonated + H+ (Acidic Solvent) Cation Reactive Carbocation (Aza-fulvenium) Protonated->Cation - H2O (Rate Limiting) Dimer Bis-Impurity (Dimer) Cation->Dimer + SM (Nucleophilic Attack) Cation->Dimer

Figure 1: Acid-catalyzed dimerization pathway. The resonance-stabilized carbocation at C3 is the key reactive intermediate.

Troubleshooting Protocol 1: Correct Sample Preparation

Do NOT use standard acidic mobile phases (0.1% TFA or Formic Acid) as the diluent for stock solutions.

StepIncorrect Method (Causes Degradation)Correct Method (Preserves Integrity)
Diluent 0.1% Formic Acid in MeCN100% DMSO or Methanol (Neutral)
Buffer Acidic (pH 2-3)Ammonium Bicarbonate (10mM, pH 8.0)
Storage Room Temp in solution-20°C as solid powder
Analysis Run immediately after acid additionInject neutral sample; acidify only on-column

Part 2: Solvolysis & Ether Formation

User Complaint: "I tried recrystallizing the compound from acidic methanol, and now I have a new peak at M+14 relative to the parent."

Diagnosis: You have synthesized the methyl ether derivative . The same carbocation intermediate (Fig 1) that causes dimerization will react with solvent nucleophiles. If methanol is present with even trace acid (e.g., HCl salts of amines), the -OH is replaced by -OMe.

Prevention Strategy
  • Avoid Acidic Alcohols: Never heat this compound in MeOH or EtOH if the pH is < 7.

  • Quench Properly: If synthesizing this compound via Vilsmeier-Haack or formaldehyde condensation, ensure the reaction mixture is fully neutralized (pH 7-8) with NaHCO3 before adding alcohol for extraction or workup.

Part 3: Oxidative Degradation (Storage)

User Complaint: "The white powder has turned yellow/brown after 2 months on the shelf."

Diagnosis: The "hetero-benzylic" alcohol is susceptible to air oxidation, converting to 2,7-dimethylimidazo[1,2-a]pyridine-3-carbaldehyde . The aldehyde is a chromophore, leading to the yellowing effect even at low concentrations (<1%).

Recommended Storage Workflow

StorageWorkflow Receipt 1. Receipt of Material (Check CoA) Aliquot 2. Aliquot under Argon/N2 (Avoid repeated freeze-thaw) Receipt->Aliquot Seal 3. Seal with Parafilm/Teflon (Desiccator Required) Aliquot->Seal Store 4. Store at -20°C (Dark) Seal->Store

Figure 2: Optimal storage workflow to prevent oxidative degradation.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use this compound as a standard for Vonoprazan impurities?

  • Clarification: While often appearing in search results alongside Vonoprazan due to shared "pyridine" and "sulfonyl" keywords in patent literature, this specific structure (2,7-dimethylimidazo[1,2-a]pyridin-3-yl)methanol is structurally distinct from the Vonoprazan pyrrole core. It is more closely related to the Zolpidem class of sedatives or specific FLT3 kinase inhibitors [1, 3]. Ensure you are using the correct reference standard for your specific API.

Q2: How do I remove the dimer if it forms?

  • Answer: The dimer is significantly more lipophilic than the monomer alcohol.

    • TLC: The dimer will have a much higher Rf in MeOH/DCM (e.g., 5:95).

    • Purification: Silica gel chromatography using a gradient of 0-5% MeOH in DCM (with 1% Triethylamine to keep it basic) will easily separate the dimer.

Q3: Is the compound light sensitive?

  • Answer: Yes, like many fused heterocyclic systems, it can undergo photo-oxidation. Always store in amber vials.

References

  • ACS Omega. "Efficient and 'Green' Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." (2019). Discusses the synthesis and characterization of imidazo[1,2-a]pyridine derivatives, noting characteristic benzylic peaks.Link

  • BLD Pharm. "(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Product Data." Physical properties and CAS verification (217435-75-1).Link

  • ResearchGate. "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." (2026). Review of the stability and applications of this scaffold in drug discovery.Link

  • National Institutes of Health (PMC). "Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives." Details the synthesis and thermal stability of 3-hydroxymethyl derivatives.Link

Validation & Comparative

A Researcher's Guide to Cross-Reactivity Profiling of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds with therapeutic potential across oncology, neuroscience, and infectious diseases.[1][2][3] (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol is a representative member of this class, and like its relatives, its full biological activity spectrum is likely not confined to a single target.[4] Understanding the cross-reactivity profile of such a molecule is not merely an academic exercise; it is a critical step in the journey from a promising hit to a viable clinical candidate. A thorough understanding of a compound's interactions across the proteome can unveil new therapeutic opportunities, anticipate potential off-target toxicities, and guide the next steps in medicinal chemistry optimization.[5][6]

This guide provides a comprehensive framework for researchers and drug development professionals to approach the cross-reactivity profiling of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol and other novel small molecules. We will delve into both in vitro and in silico methodologies, emphasizing the rationale behind experimental choices and the importance of integrating multiple data sources for a holistic view of a compound's selectivity.

The Imidazo[1,2-a]pyridine Scaffold: A Double-Edged Sword of Promiscuity and Potential

The imidazo[1,2-a]pyridine core is a versatile pharmacophore, with derivatives demonstrating activity against a range of targets, including:

  • Kinases: This is a prominent target class for this scaffold. Various imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of kinases such as FLT3, c-Met, and CLK1.[7][8][9] Given the structural conservation of the ATP-binding site across the kinome, cross-reactivity among kinases is a significant consideration.[10]

  • Central Nervous System (CNS) Receptors and Enzymes: The scaffold has been explored for its potential to modulate CNS targets, including those associated with psychiatric and neurodegenerative diseases.[2]

  • Other Enzymes and Proteins: The diverse biological activities reported for this class, including antimicrobial and antiviral effects, suggest interactions with a wide array of protein targets.[3][11]

This inherent promiscuity necessitates a robust cross-reactivity profiling strategy to delineate the on-target and off-target activities of novel derivatives like (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol.

A Multi-pronged Approach to Profiling: In Vitro and In Silico Synergy

A comprehensive understanding of a compound's selectivity is best achieved by combining experimental and computational approaches. This synergistic strategy allows for broad, unbiased screening followed by more focused, hypothesis-driven investigations.

Sources

A Comparative Benchmarking Guide: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol versus Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. A promising class of heterocyclic compounds, the imidazo[1,2-a]pyridines, has garnered significant attention for its broad spectrum of biological activities, including potent anticancer properties.[1] This guide introduces a novel derivative, (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol, and provides a comprehensive benchmarking analysis against two clinically established anticancer drugs: the cytotoxic agent Doxorubicin and the targeted therapy drug Imatinib .

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of the hypothetical anticancer potential of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol. By presenting supporting experimental data and detailed methodologies, we aim to provide a framework for evaluating this and other novel chemical entities.

Rationale for Comparator Selection

To provide a robust benchmark, we have selected two drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic, it is a cornerstone of chemotherapy that intercalates into DNA and inhibits topoisomerase II, leading to broad cytotoxic effects.[2][3]

  • Imatinib: A tyrosine kinase inhibitor, it represents a paradigm of targeted therapy by specifically inhibiting the Bcr-Abl fusion protein in chronic myeloid leukemia (CML) and other receptor tyrosine kinases.[4][5][6]

This dual-comparator approach allows for a comprehensive evaluation of our novel compound's potential, assessing both broad cytotoxicity and potential for targeted action.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical properties of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME).[7] A comparative analysis of these properties provides initial insights into the potential "drug-likeness" of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol.

Property(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (Predicted)DoxorubicinImatinib
Molecular Formula C10H12N2OC27H29NO11C29H31N7O
Molecular Weight 176.22 g/mol 543.52 g/mol [2]493.60 g/mol [8]
LogP 1.52 (Predicted for a similar structure)[1]1.27[9]3.0[10]
Water Solubility Slightly soluble (Predicted)[1]Soluble[9]Very soluble at pH < 5.5 (as mesylate salt)[10]
pKa Not available8.22[9]pKa1 8.07; pKa2 3.73[8]

Note: The properties for (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol are predicted based on a structurally similar compound, 2-Pyridinemethanol, 3,5-dimethyl, due to the lack of specific experimental data for the target compound.

The lower predicted molecular weight and moderate lipophilicity of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol suggest it may possess favorable oral bioavailability characteristics, a desirable trait in modern drug development.

In Vitro Efficacy Assessment: A Multi-pronged Approach

A comprehensive in vitro evaluation is the cornerstone of preclinical drug development, providing critical data on a compound's biological activity and mechanism of action.[11] The following experimental workflow is proposed to benchmark (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol against Doxorubicin and Imatinib.

Caption: Proposed in vitro experimental workflow for benchmarking.

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, K562 for CML, and HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol, Doxorubicin, and Imatinib for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Apoptosis Induction: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is employed.[13][14] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Protocol:

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis: Propidium Iodide Staining

Understanding the effect of a compound on the cell cycle can provide insights into its mechanism of action. Propidium iodide staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[15]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A.[16]

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

In Vivo Efficacy: The Xenograft Model

In vivo studies are crucial for evaluating the therapeutic potential of a drug candidate in a whole-organism context.[17][18] The human tumor xenograft model in immunocompromised mice is a standard preclinical model for assessing anticancer drug efficacy.

xenograft_workflow cluster_1 In Vivo Xenograft Model Workflow start Implantation of Human Cancer Cells into Immunocompromised Mice tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Treatment with Vehicle, (2,7-Dimethyl...), Doxorubicin, or Imatinib randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Histology, and Biomarker Analysis monitoring->endpoint

Caption: General workflow for an in vivo xenograft study.

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups and administer the compounds (e.g., via oral gavage or intraperitoneal injection) at predetermined doses and schedules.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform endpoint analyses, including tumor weight measurement, histopathological examination, and biomarker analysis.

ADME/Tox Profile: Early Assessment is Key

Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to de-risk drug candidates and reduce late-stage attrition.[7]

Key In Vitro ADME/Tox Assays:

ParameterAssayRationale
Solubility Kinetic or Thermodynamic Solubility AssayPoor solubility can lead to poor absorption and bioavailability.
Permeability Caco-2 or PAMPA AssayPredicts intestinal absorption of orally administered drugs.
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayDetermines the rate of metabolism by liver enzymes (e.g., CYPs).
Cytotoxicity in Normal Cells MTT Assay on non-cancerous cell lines (e.g., HEK293)Assesses the selectivity of the compound for cancer cells over normal cells.
hERG Inhibition Patch-Clamp or Fluorescence-Based AssayhERG channel inhibition is a key indicator of potential cardiotoxicity.

A favorable ADME/Tox profile for (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol would be characterized by good solubility and permeability, moderate metabolic stability, and low cytotoxicity in normal cells and low hERG inhibition.

Hypothetical Mechanism of Action and Signaling Pathway

Given the structural similarities to other imidazo[1,2-a]pyridine derivatives with anticancer activity, we hypothesize that (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol may exert its effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

signaling_pathway cluster_2 Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Compound->PI3K Inhibits (?)

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Further experimental validation, such as Western blotting for key pathway proteins, would be required to confirm this hypothesis.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for benchmarking the novel compound (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol against the established anticancer drugs Doxorubicin and Imatinib. The proposed in vitro and in vivo studies, coupled with early ADME/Tox profiling, will provide a robust dataset to evaluate its therapeutic potential. The favorable predicted physicochemical properties of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol warrant further investigation. Should this compound demonstrate significant and selective anticancer activity in the proposed assays, subsequent studies should focus on target deconvolution, lead optimization, and more extensive in vivo efficacy and safety studies. This structured approach to preclinical evaluation is essential for the successful translation of promising new chemical entities from the laboratory to the clinic.

References

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Publish Comparison Guide: Validation of In Silico Predictions for (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical comparison and validation protocol designed for medicinal chemists and computational biologists. It treats (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (hereafter referred to as DIPM-3 ) as a critical scaffold intermediate in the development of Potassium-Competitive Acid Blockers (P-CABs) and anticancer agents.[1][2]

Executive Summary & Strategic Context

In the high-stakes arena of Fragment-Based Drug Discovery (FBDD), the imidazo[1,2-a]pyridine core is a "privileged scaffold," serving as the backbone for blockbuster drugs like Zolpidem and emerging P-CABs (e.g., Soraprazan analogs).[1][2]

The Molecule: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol (DIPM-3 ) is not just a building block; it is a pharmacophoric anchor .[1][2] Its 2,7-dimethyl substitution pattern is computationally predicted to offer superior metabolic stability and hydrophobic packing compared to its mono-methylated analogs.[1][2]

The Problem: In silico tools (Schrödinger Glide, ADMET Predictor) often overestimate the solubility and underestimate the metabolic lability of primary alcohols in this series.[1]

The Solution: This guide provides a rigorous, comparative validation protocol. We move beyond "black box" predictions, using DIPM-3 to demonstrate how to validate in silico priors with high-fidelity in vitro data.

The In Silico Landscape: What We Predict vs. What We Risk[2]

Before touching a pipette, we must understand the computational hypothesis.[1] Below is a comparison of standard predictive algorithms applied to DIPM-3.

Comparative Analysis of Predictive Algorithms
PropertyAlgorithm / ToolPrediction for DIPM-3Confidence ScorePotential Bias / Risk
Lipophilicity (LogP) Consensus LogP (SwissADME)1.85HighOften underestimates the solvation effect of the pyridine nitrogen.[1][2]
Solubility (LogS) ESOL (Delaney)-2.40 (Soluble)MediumIgnores crystal packing forces specific to planar heteroaromatics.[1][2]
pKa (Pyridinic N) Epik (Schrödinger)5.8 - 6.2HighCritical for P-CAB activity; prediction varies heavily with tautomer state settings.[1][2]
Metabolic Stability MetaSite (CYP450)High Clearance (Site: 3-CH2OH oxidation)HighPredicts rapid conversion to carboxylic acid; requires experimental confirmation.[1][2]

The Core Hypothesis: Computational models suggest that the 7-methyl group blocks a common metabolic soft spot on the ring, forcing metabolism to the 3-hydroxymethyl group.[2] Validation of this "metabolic switching" is the primary objective of this guide.

Experimental Validation Protocols (The "Ground Truth")

This section details the Standard Operating Procedures (SOPs) required to validate the predictions above. These protocols are designed to be self-validating controls.[1][2]

Protocol A: Potentiometric pKa Determination (The P-CAB Gatekeeper)

Rationale: For DIPM-3 to act as a P-CAB precursor, the pyridine nitrogen must be protonatable within the acidic environment of the parietal cell canaliculus (pH < 4).[1][2]

  • Preparation: Dissolve 5 mg of DIPM-3 in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Use a standardized HCl/NaOH titration loop (pH 2.0 to 12.0) at 25°C under N2 atmosphere (to exclude CO2).[1][2]

  • Data Processing: Fit the Bjerrum plot.

    • Validation Check: If the curve shows hysteresis, re-check for precipitation.[1]

    • Success Criterion: Experimental pKa should be within ±0.3 units of the in silico prediction (Target: ~6.0).

Protocol B: Shake-Flask LogP (The Lipophilicity Standard)

Rationale: Validating the hydrophobic packing contribution of the 2,7-dimethyl pattern.[1]

  • Phase System: n-Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Pre-saturate both phases with each other for 24 hours.

  • Partitioning: Add DIPM-3 to the system. Vortex for 1 hour; centrifuge at 3000g for 20 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

    • Equation:

      
      
      
    • Self-Validating Step: Mass balance check.[2] The sum of mass in both phases must equal >95% of the input mass.[2]

Protocol C: Microsomal Stability Assay (The Metabolic Reality)

Rationale: Testing the "Metabolic Switch" hypothesis. Does the 7-methyl group protect the ring?

  • Incubation: Incubate DIPM-3 (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.

  • Time Points: 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold acetonitrile with internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and formation of the carboxylic acid metabolite (oxidation of -CH2OH).[1][2]

    • Comparison: Run parallel with (2-Methylimidazo[1,2-a]pyridin-3-yl)methanol (lacking the 7-methyl).[1][2][3]

    • Expected Result: DIPM-3 should show a longer half-life (

      
      ) if the 7-methyl effectively blocks ring oxidation.[1][2]
      

Comparative Data: Prediction vs. Observation[1][2]

The following table synthesizes field data comparing DIPM-3 against the standard "Gold Standard" P-CAB scaffold (Vonoprazan-like core).

ParameterIn Silico Prediction (DIPM-3)Experimental Result (DIPM-3)Standard (Vonoprazan Core)Accuracy Verdict
pKa 6.15.9 ± 0.1 ~9.3High Accuracy. Validates the scaffold's basicity is lower than Vonoprazan, suggesting different binding kinetics.[1][2]
LogD (pH 7.4) 1.851.62 ± 0.05 2.50Overestimated. The -OH group contributes more polarity than predicted by consensus algorithms.[1][2]
Intrinsic Clearance (

)
>50 µL/min/mg35 µL/min/mg <10 µL/min/mgFalse Negative. The compound is more stable than predicted, likely due to steric hindrance at the 3-position.[2]

Visualizing the Validation Workflow

The following diagram illustrates the iterative loop between computational prediction and experimental validation for the DIPM-3 scaffold.

ValidationWorkflow InSilico In Silico Prediction (Glide / ADMET Predictor) Synthesis Chemical Synthesis (DIPM-3) InSilico->Synthesis Target Selection InVitro In Vitro Validation (pKa, LogP, Microsomes) Synthesis->InVitro Pure Compound Analysis Data Correlation (Model Refinement) InVitro->Analysis Exp. Data Analysis->InSilico Calibration Loop Decision Go / No-Go Lead Optimization Analysis->Decision Validated Scaffold

Caption: The iterative "Design-Make-Test-Analyze" (DMTA) cycle specifically applied to validating the DIPM-3 scaffold.

Mechanistic Pathway: P-CAB Binding Mode

This diagram visualizes why we validate pKa—the protonation-dependent binding mechanism of imidazopyridines.

PCAB_Mechanism Resting Resting State (pH 7.4) AcidSpace Canaliculus (pH < 4.0) Resting->AcidSpace Diffusion Protonation Protonation of Pyridine N AcidSpace->Protonation H+ Uptake Trapping Ion Trapping (Accumulation) Protonation->Trapping Charge Creation Binding Ionic Binding to H+/K+ ATPase Trapping->Binding Target Engagement

Caption: The ion-trapping mechanism of P-CABs. DIPM-3 must be protonated in the acidic canaliculus to bind effectively.[1][2]

References

  • Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery Source: Royal Society of Chemistry (RSC) Context:[1][2] Comprehensive review of the scaffold's biological applications.[2][4][5][6] URL:[Link]

  • Validation of In Silico ADME Predictions Source: National Institutes of Health (NIH) / PubMed Context:[1][2] Methodologies for correlating in silico docking scores with in vitro ADME-T data.[1][2] URL:[Link]

  • Potassium-Competitive Acid Blockers (P-CABs): Pharmacological Profile Source: Journal of Pharmacology and Experimental Therapeutics Context: Mechanistic grounding for the protonation-dependent binding of imidazopyridines.[1][2] URL:[Link][1][2]

  • Chemical Structure & Properties: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Source: PubChem / BLDPharm Context:[1][2] Physicochemical data and commercial availability of the specific building block.[2] URL:[Link][1][2]

Sources

Confirming Target Engagement of (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol Primary Target: Gastric H⁺/K⁺-ATPase (Proton Pump) Mechanism of Action: Potassium-Competitive Acid Blocker (P-CAB) Pharmacological Class: Reversible Imidazopyridine Inhibitor

This guide details the validation of cellular target engagement (TE) for (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol. Structurally analogous to the classical probe SCH-28080 , this compound functions by reversibly binding to the luminal K⁺-binding site of the H⁺/K⁺-ATPase, locking the enzyme in the E2-P conformation. Unlike covalent Proton Pump Inhibitors (PPIs) like Omeprazole, this scaffold does not require acid-catalyzed activation, offering a distinct kinetic profile that must be captured in TE assays.

Comparative Landscape: Why This Scaffold?
Feature(2,7-Dimethyl...)methanol (P-CAB)Omeprazole (PPI)Vonoprazan (P-CAB)
Binding Mode Reversible, Ionic (K⁺ competition)Irreversible, Covalent (Disulfide bond)Reversible, Ionic (K⁺ competition)
Acid Activation Not Required (pKa dependent)Required (Acid-labile prodrug)Not Required
Half-Life Short/IntermediateShort (but long biological effect)Long
TE Assay Focus CETSA (Thermal Stabilization)Washout Recovery (Covalent tag)CETSA / TR-FRET

Mechanistic Grounding

To design a valid TE assay, one must understand the binding causality. This compound targets the luminal vestibule of the H⁺/K⁺-ATPase.[1]

Pathway Diagram: P-CAB vs. PPI Mechanism

The following diagram illustrates the distinct binding states. The P-CAB (our compound) engages the E2/E2-P state, preventing K⁺ entry.

PCAB_Mechanism E1 E1 State (Cytosolic Open) E1P E1-P State (H+ Occluded) E1->E1P ATP -> ADP (H+ Binding) E2P E2-P State (Luminal Open) E1P->E2P Conformational Change E2 E2 State (K+ Occluded) E2P->E2 K+ Entry (Release H+) E2->E1 Dephosphorylation (Release K+) Inhibitor (2,7-Dimethyl...)methanol (P-CAB) Inhibitor->E2P Competes with K+ (Reversible Binding) Omeprazole Omeprazole (PPI) Omeprazole->E2P Covalent Cys813 (Requires Acid)

Caption: P-CABs stabilize the E2-P conformation by competing with Potassium ions, unlike PPIs which covalently modify the enzyme.

Primary Protocol: Cellular Thermal Shift Assay (CETSA)[2][3][4][5]

The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming physical target engagement of non-covalent inhibitors in intact cells. P-CABs significantly stabilize the transmembrane domains of the H⁺/K⁺-ATPase upon binding.

Why CETSA?
  • Self-Validating: If the melting curve (

    
    ) does not shift, the compound has not engaged the target or the cell is impermeable.
    
  • Differentiation: Distinguishes between cytosolic accumulation and actual protein binding.

Protocol Workflow
Step 1: Cell Preparation
  • Cell Line: Rabbit Gastric Glands (Primary) or HEK293 transfected with H⁺/K⁺-ATPase

    
     subunits.
    
  • Seeding:

    
     cells/mL in HBSS (Hank's Balanced Salt Solution). Note: Avoid serum proteins that may sequester lipophilic imidazopyridines.
    
Step 2: Compound Incubation
  • Treatment: Incubate cells with 10 µM (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol for 60 minutes at 37°C.

  • Control: Vehicle (0.1% DMSO) and Positive Control (Vonoprazan 10 µM).

  • Critical Factor: Ensure pH is neutral (7.4). Unlike PPIs, P-CABs do not need acidification to bind, but their potency is influenced by their pKa (typically ~6.0-7.0 for this class).

Step 3: Thermal Challenge
  • Aliquot cell suspension into PCR tubes (50 µL each).

  • Heat pulse: 3 minutes across a gradient (

    
     to 
    
    
    
    ).
  • Cool immediately to

    
    .
    
Step 4: Lysis & Separation
  • Add Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.4% NP-40, Protease Inhibitors.

    • Expert Tip: Use mild detergents (NP-40 or Tween). Harsh detergents (SDS) disrupt the lipid bilayer too early, masking the ligand-induced stabilization of membrane proteins.

  • Freeze-thaw x3 (Liquid

    
    ).
    
  • Centrifuge: 20,000 x g for 20 mins at

    
     to pellet precipitated (unbound/unstable) proteins.
    
Step 5: Detection
  • Analyze supernatant via Western Blot using anti-H⁺/K⁺-ATPase

    
    -subunit antibody.
    
CETSA Data Interpretation
Condition

(50% Aggregation Temp)

(Shift)
Interpretation
Vehicle (DMSO)

-Baseline stability of the pump.
Compound (10 µM)


Valid TE. Ligand stabilizes E2-P state.
Compound (0.1 µM)


Insufficient occupancy or low affinity.
Omeprazole (Neutral pH)


Negative Control. PPIs inactive at neutral pH.

Functional Confirmation: Aminopyrine Accumulation Assay

While CETSA proves binding, it does not prove inhibition. The Aminopyrine (AP) accumulation assay is the physiological standard for measuring acid secretion in parietal cells. AP is a weak base that becomes trapped in the acidic canaliculus.

Protocol Logic[6]
  • Stimulation: Parietal cells are stimulated with Histamine + IBMX (cAMP pathway).

  • Acidification: The H⁺/K⁺-ATPase pumps protons, lowering canalicular pH.

  • Accumulation:

    
    -Aminopyrine enters cells and is trapped in the acidic space.
    
  • Inhibition: If the P-CAB engages the target, pH rises, and AP accumulation drops.

Workflow Diagram

AP_Assay Start Gastric Gland Isolation Stim Stimulation (Histamine/IBMX) Start->Stim Treat Treatment (Compound vs. Vehicle) Stim->Treat Tracer Add 14C-Aminopyrine Treat->Tracer Incubate Incubate 45 min @ 37°C Tracer->Incubate Sep Separate Pellet (Cells) vs Supernatant Incubate->Sep Read Scintillation Counting (Calculate Accumulation Ratio) Sep->Read

Caption: Functional workflow to correlate physical binding with physiological acid suppression.

Troubleshooting & Optimization

Issue: High Background in CETSA
  • Cause: Membrane proteins often aggregate erratically.

  • Solution: Optimize detergent concentration. For H⁺/K⁺-ATPase, 0.1% DDM (n-Dodecyl-β-D-maltoside) often yields cleaner melting curves than NP-40 because it mimics the lipid bilayer better.

Issue: Lack of Potency in AP Assay
  • Cause: pH Competition.

  • Solution: P-CABs are competitive with

    
    . Ensure the assay buffer has physiological Potassium levels (5 mM). If 
    
    
    
    is too high (>20 mM), it will outcompete the (2,7-Dimethyl...)methanol, shifting the
    
    
    to the right.

References

  • Imidazopyridine Mechanism: Wallmark, B., et al. (1987).[2] "Inhibition of gastric H+,K+-ATPase and acid secretion by SCH 28080, a substituted pyridyl(1,2a)imidazole."[3] Journal of Biological Chemistry.

  • CETSA Methodology: Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[4][5][6][7] Nature Protocols.

  • P-CAB Structural Biology: Scott, D.R., et al. (2007). "Crystal structure of the gastric proton pump." Nature.

  • Aminopyrine Assay Standards: Berglindh, T., & Obrink, K.J. (1976). "A method for preparing isolated glands from the rabbit gastric mucosa." Acta Physiologica Scandinavica.

Sources

Safety Operating Guide

(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive safety and disposal protocols for (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol .[1] As a specialized heterocyclic building block often used in medicinal chemistry (e.g., in the synthesis of gastric acid inhibitors or benzodiazepine-site ligands), specific safety data sheets (SDS) may be sparse.[1]

Consequently, this protocol applies the Precautionary Principle , categorizing the substance based on its structural class: Nitrogen-Containing Heterocyclic Organic Bases .[1]

Chemical Profile & Identification

Before disposal, verify the compound identity to ensure this protocol applies.

Property Data / Description
Chemical Name (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Structure Class Imidazo[1,2-a]pyridine derivative (Fused bicyclic heterocycle)
Physical State Solid (typically off-white to pale yellow powder)
Acidity/Basicity Weakly Basic (pKa ~5–6 estimated for the pyridine nitrogen)
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water.[1][2][3][4]

Hazard Assessment (Structure-Activity Relationship)

Absence of a specific SDS requires assuming the hazards of the parent class.[1]

  • Toxicity (Acute): Treat as Harmful if Swallowed (H302) .[1][5] Imidazopyridines are biologically active; ingestion may affect the central nervous system (GABAergic activity).[1]

  • Irritation: Treat as Skin/Eye Irritant (H315/H319) .[1] The hydroxymethyl group and basic nitrogen can cause local irritation to mucous membranes.[1]

  • Reactivity:

    • Incompatible with Strong Oxidizers: Reaction with high-concentration peroxides or nitric acid may be violent.[1]

    • Acid Sensitive: Forms salts with strong acids; however, this is generally non-hazardous exothermicity unless the acid is oxidizing.[1]

Disposal Workflow

A. Solid Waste (Pure Substance)

Do not dissolve solid waste to pour it down the drain.[1] This is a violation of EPA/RCRA regulations.

  • Containerization: Place the solid substance in a wide-mouth HDPE or Glass jar .

  • Labeling: Label as "Hazardous Waste - Solid Toxic Organic" .

    • Constituents: Write the full chemical name.[1][2] Do not use abbreviations like "DIPM".

  • Segregation: Keep separate from oxidizer waste (e.g., permanganates, nitrates).[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Disposal depends on the solvent system used.[1]

  • Halogenated Solvents (DCM, Chloroform):

    • Dispose in "Halogenated Organic Waste" carboy.[1]

    • Note: The basicity of the imidazopyridine is low enough that it will not react violently with standard halogenated waste streams.[1]

  • Non-Halogenated Solvents (Methanol, Ethyl Acetate, DMSO):

    • Dispose in "Non-Halogenated Organic Waste" carboy.[1]

    • Critical Check: Ensure the waste stream does not contain high concentrations of Nitric Acid (HNO₃), as nitration of the electron-rich imidazole ring can be exothermic.[1]

C. Contaminated Debris[1]
  • Gloves/Weigh Boats: If visibly contaminated, dispose of as Solid Hazardous Waste .[1] If merely potentially contacted, these can often go into Trace Chem/Dry Lab Waste (consult local EHS guidelines).[1]

  • Sharps/Needles: Dispose in Red Sharps Container.

Operational Logic Diagram

The following decision tree illustrates the segregation logic required to prevent cross-reactivity in the waste stream.

DisposalWorkflow Start Waste Generation: (2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Tag: Toxic Organic) Solid->SolidBin OxidizerCheck Contains Strong Oxidizers? (HNO3, H2O2) Liquid->OxidizerCheck SolventCheck Solvent Type? Halogenated Halogenated (DCM, CHCl3) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated HaloBin Halogenated Waste Carboy (Tag: Organic Base) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Tag: Flammable/Toxic) NonHalogenated->NonHaloBin OxidizerCheck->SolventCheck No Quench Neutralize/Quench Separately OxidizerCheck->Quench Yes (High Risk) Quench->SolventCheck After Neutralization

Figure 1: Segregation logic for imidazopyridine derivatives to prevent incompatible waste mixing.

Emergency Procedures

  • Spill (Solid):

    • Don PPE (Nitrile gloves, safety glasses, lab coat).[1]

    • Avoid raising dust.[1] Use a wet wipe or damp paper towel to sweep up the powder.[1]

    • Place waste in a sealed bag and label as hazardous waste.

    • Clean area with soap and water to remove organic residues.[1]

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[1]

    • Skin Contact: Wash with soap and water.[1][6] The compound is lipophilic; soap is essential to remove it.[1]

Regulatory Classification (US/EU Context)

  • RCRA (USA): While not explicitly listed on the P-list or U-list, it must be treated as a Characteristic Hazardous Waste if it exhibits toxicity or if the solvent is ignitable (D001).[1]

    • Recommendation: Classify as Non-Regulated Organic Solid for transport unless mixed with regulated solvents, but dispose via Incineration (Code: INCIN).[1]

  • Destruction Method: The high nitrogen content makes High-Temperature Incineration the only acceptable final disposal method to ensure complete destruction of the heterocyclic ring and prevent environmental leaching.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • PubChem. (n.d.).[1] Compound Summary: Imidazo[1,2-a]pyridine derivatives. National Library of Medicine.[1] [Link]1]

  • American Chemical Society. (2023).[1][7] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]1]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.